molecular formula C9H15P B101688 Triallylphosphine CAS No. 16523-89-0

Triallylphosphine

Numéro de catalogue: B101688
Numéro CAS: 16523-89-0
Poids moléculaire: 154.19 g/mol
Clé InChI: GNFABDZKXNKQKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triallylphosphine is an organophosphorus compound characterized by a phosphorus center bonded to three allyl groups. This structure makes it a valuable reagent in specialized research and development, particularly in polymer science and organic synthesis. Its primary research value lies in its potential use as a precursor or intermediate in the synthesis of more complex phosphorus-containing molecules. In polymer science, phosphorus-based compounds are frequently employed as plasticizers, flame retardants, and industrial processing additives . This compound can serve as a building block for creating novel materials with these properties. Furthermore, in organic chemistry, it may act as a ligand for transition metals in catalytic systems or participate in phosphorylation reactions to create functionalized derivatives. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions, including the use of personal protective equipment, as organophosphorus compounds can pose specific hazards.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tris(prop-2-enyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFABDZKXNKQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167868
Record name Triallyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16523-89-0
Record name Triallyl phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16523-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triallyl phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triallyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triallyl phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what are the properties of Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylphosphine is an organophosphorus compound with the chemical formula C₉H₁₅P. Characterized by a central phosphorus atom bonded to three allyl groups, it serves as a versatile ligand in organometallic chemistry and as a reagent in organic synthesis. Its reactivity is largely defined by the nucleophilic nature of the phosphorus atom and the presence of the reactive allyl moieties. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. Due to its air-sensitive nature, handling and storage require an inert atmosphere. While its application as a ligand in catalysis, such as in the Negishi cross-coupling reaction, is noted, detailed mechanistic studies and a full spectroscopic characterization are not widely available in the current literature.

Core Properties of this compound

This section summarizes the key physical and chemical properties of this compound.

Physicochemical Data

The following table outlines the primary physical and chemical data for this compound.

PropertyValueReference(s)
Molecular Formula C₉H₁₅P[1]
Molecular Weight 154.19 g/mol [1]
CAS Number 16523-89-0[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 70 °C at 10 mmHg 182.6 °C at 760 mmHg[1]
Density 0.861 g/mL[1]
Flash Point 95 °C[1]
Air Sensitivity Air sensitive[1]
Storage Temperature 2-8°C[1]
Spectroscopic Data

Synthesis and Purification

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of trialkyl and triaryl phosphines is the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard reagent.[3][4] this compound can be synthesized by reacting phosphorus trichloride (PCl₃) with allylmagnesium bromide.

Reaction Scheme:

PCl₃ + 3 CH₂=CHCH₂MgBr → P(CH₂CH=CH₂)₃ + 3 MgBrCl

Experimental Protocol (General):

Note: A detailed, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. The following is a generalized procedure based on the synthesis of other tertiary phosphines via the Grignard approach.[3][4]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Allyl bromide is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small amount of allyl bromide, and once the reaction begins, the remaining solution is added at a rate that maintains a gentle reflux.[5]

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature.

  • Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. Due to its air-sensitive nature, purification of this compound is best performed by vacuum distillation under an inert atmosphere.[6]

Purification

Purification of this compound is typically achieved by vacuum distillation.[6] Given its sensitivity to air, all purification steps should be conducted under an inert atmosphere to prevent the formation of this compound oxide.

Reactivity and Applications

Oxidation

Like other tertiary phosphines, this compound is susceptible to oxidation, particularly by atmospheric oxygen, to form the corresponding this compound oxide.[7] This reactivity necessitates handling and storage under an inert atmosphere.

Oxidation Reaction:

2 P(CH₂CH=CH₂)₃ + O₂ → 2 O=P(CH₂CH=CH₂)₃

A detailed experimental protocol for the oxidation of this compound to this compound oxide is described in the literature.[8]

Role in Catalysis

This compound can act as a ligand in transition metal-catalyzed reactions. It has been mentioned as a ligand in palladium-catalyzed Negishi cross-coupling reactions.[1] The phosphine ligand plays a crucial role in the catalytic cycle by coordinating to the metal center, thereby influencing its electronic properties and steric environment. This, in turn, affects the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[9]

The following diagram illustrates a generalized catalytic cycle for the Negishi cross-coupling reaction, where 'L' represents a phosphine ligand such as this compound.

Negishi_Coupling A Pd(0)L₂ B Oxidative Addition A->B R-X C R-Pd(II)L₂(X) B->C D Transmetalation C->D R'-ZnX E R-Pd(II)L₂(R') D->E F Reductive Elimination E->F F->A R-R'

Generalized catalytic cycle for the Negishi cross-coupling reaction.

In this cycle, the palladium(0) complex undergoes oxidative addition with an organic halide (R-X). The subsequent transmetalation with an organozinc reagent (R'-ZnX) and reductive elimination yield the coupled product (R-R') and regenerate the palladium(0) catalyst.

Polymerization

The allyl groups in this compound have the potential to participate in polymerization reactions. However, specific details or experimental protocols for the polymerization of this compound or its use as a monomer or cross-linking agent were not found in the surveyed literature. Related compounds, such as trivinylphosphine oxide, have been investigated for their polymerization reactivity.[10]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]

Hazard Identification

Refer to the Safety Data Sheet (SDS) for a comprehensive list of hazards.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]

  • Skin Protection: Wear impervious and flame-resistant clothing.[11]

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[11]

First Aid Measures
  • Inhalation: Move the victim to fresh air.[11]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area.[11]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[11]

  • Ingestion: Rinse mouth with water.[11]

In all cases of exposure, seek immediate medical attention.

Accidental Release Measures

In case of a spill, prevent further leakage if it is safe to do so. Collect the spilled material for disposal and avoid dust formation.[11]

Conclusion

This compound is an air-sensitive organophosphorus compound with established utility as a ligand in catalysis. While its fundamental physicochemical properties are known, a comprehensive experimental characterization, including detailed spectroscopic data and specific, validated synthesis protocols, remains to be fully documented in publicly available literature. Further research into its coordination chemistry, reactivity in polymerization, and detailed mechanistic roles in catalytic cycles would provide a more complete understanding of this versatile molecule and could expand its applications in organic synthesis and materials science.

References

An In-depth Technical Guide to the Synthesis and Characterization of Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of triallylphosphine, a valuable organophosphorus compound. The information presented is intended to equip researchers and professionals in drug development and related scientific fields with the necessary knowledge to produce and analyze this versatile reagent.

Introduction

This compound is a trivalent organophosphorus compound with the chemical formula (CH₂=CHCH₂)₃P. Its utility stems from the presence of the phosphorus lone pair and the reactivity of the three allyl groups, making it a useful ligand in coordination chemistry and a precursor in various organic syntheses. This document details a common and effective method for its preparation via a Grignard reaction and outlines the key analytical techniques for its characterization.

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the reaction of a phosphorus halide, typically phosphorus trichloride (PCl₃), with an allyl Grignard reagent, allylmagnesium bromide.

Synthesis Workflow

The synthesis process can be visualized as a two-step workflow: the formation of the Grignard reagent followed by the reaction with the phosphorus precursor.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: this compound Synthesis AllylBromide Allyl Bromide Grignard Allylmagnesium Bromide AllylBromide->Grignard Magnesium Magnesium Turnings Magnesium->Grignard Solvent1 Anhydrous Diethyl Ether Solvent1->Grignard Solvent Reaction Reaction Mixture Grignard->Reaction Reactant PCl3 Phosphorus Trichloride PCl3->Reaction Solvent2 Anhydrous Diethyl Ether Solvent2->Reaction Solvent Quench Quenching (sat. NH4Cl) Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Purification Purification (Distillation) Extraction->Purification This compound This compound Purification->this compound Characterization_Logic cluster_NMR NMR Spectroscopy cluster_Other_Spec Other Spectroscopic Methods H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Correlates P31_NMR ³¹P NMR P31_NMR->H1_NMR Correlates (P-H coupling) P31_NMR->C13_NMR Correlates (P-C coupling) IR IR Spectroscopy MS Mass Spectrometry This compound This compound Structure This compound->H1_NMR Proton Environment This compound->C13_NMR Carbon Skeleton This compound->P31_NMR Phosphorus Environment This compound->IR Functional Groups This compound->MS Molecular Weight & Fragmentation

Triallylphosphine (CAS 16523-89-0): A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylphosphine (CAS 16523-89-0) is a trivalent organophosphorus compound widely utilized as a ligand in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, with a primary focus on its application as a ligand in palladium-catalyzed cross-coupling reactions, particularly the Negishi reaction. While its utility in the synthesis of complex organic molecules is well-established, it is crucial to note the current lack of available data regarding its biological activity, toxicological profile, and potential roles in drug development from a pharmacological standpoint. This document aims to serve as a detailed resource for professionals in research and development who are considering the use of this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is sensitive to air.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5]

PropertyValueReferences
CAS Number 16523-89-0[1][2][3][5]
Molecular Formula C₉H₁₅P[1][5]
Molecular Weight 154.19 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 70 °C at 10 mmHg[1]
Density 0.861 g/mL at 25 °C[1][2]
Flash Point 203 °F[1]
Solubility Soluble in organic solvents.[7]
Storage Temperature 2-8°C[1][4]
Sensitivity Air sensitive[1]
IUPAC Name tris(prop-2-en-1-yl)phosphane[3][4]
Synonyms Tri-2-propenylphosphine[1]

Core Application: Ligand in Palladium-Catalyzed Cross-Coupling

The primary and most significant application of this compound is as a phosphine ligand in palladium-catalyzed cross-coupling reactions.[3] These reactions are fundamental in the formation of carbon-carbon bonds, a critical step in the synthesis of many complex organic molecules, including pharmaceuticals.

The Negishi Cross-Coupling Reaction

This compound is particularly noted for its use as a ligand in the Negishi reaction.[3] This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[3] The phosphine ligand, in this case, this compound, plays a crucial role in the catalytic cycle by stabilizing the palladium center and influencing its reactivity and selectivity.[3]

The general mechanism for the Negishi coupling reaction is depicted in the catalytic cycle below. The ligand (L), such as this compound, is associated with the palladium (Pd) center throughout the cycle.

Negishi_Cycle cluster_cycle Negishi Catalytic Cycle PdL2 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdL2->OxAdd Pd_complex R¹-Pd(II)L₂-X OxAdd->Pd_complex Transmetal Transmetalation (R²-Zn-X) Pd_complex->Transmetal Pd_intermediate R¹-Pd(II)L₂-R² Transmetal->Pd_intermediate RedElim Reductive Elimination Pd_intermediate->RedElim RedElim->PdL2 Product R¹-R² RedElim->Product

Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols: General Procedure for Negishi Coupling

While specific reaction conditions should be optimized for each unique set of substrates, the following provides a general experimental workflow for a Negishi cross-coupling reaction using a phosphine ligand like this compound.

Negishi_Workflow start Start: Inert Atmosphere (e.g., Argon or Nitrogen) reagents Combine Palladium Pre-catalyst (e.g., Pd₂(dba)₃) and This compound in an anhydrous solvent (e.g., THF). start->reagents stir Stir at room temperature to form the active catalyst. reagents->stir add_halide Add the organic halide (R¹-X). stir->add_halide add_organozinc Slowly add the organozinc reagent (R²-Zn-X). add_halide->add_organozinc reaction Heat the reaction mixture and monitor progress (e.g., by TLC or GC). add_organozinc->reaction quench Cool to room temperature and quench the reaction (e.g., with saturated aq. NH₄Cl). reaction->quench extract Perform aqueous workup and extract with an organic solvent. quench->extract dry Dry the organic layer (e.g., with Na₂SO₄) and concentrate in vacuo. extract->dry purify Purify the crude product (e.g., by column chromatography). dry->purify end End: Characterize the purified product (R¹-R²). purify->end

General experimental workflow for a Negishi cross-coupling reaction.

Biological and Toxicological Profile

A critical aspect for researchers, particularly in drug development, is the biological activity and toxicity of a chemical. Extensive searches of publicly available safety and toxicology data for this compound reveal a significant lack of information.

Toxicological Data

The Safety Data Sheet (SDS) for this compound consistently reports "no data available" for key toxicological endpoints.[8] This includes:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single and repeated exposure)

  • Aspiration hazard

Ecological Data

Similarly, there is no available data on the ecological effects of this compound, including its toxicity to fish, daphnia and other aquatic invertebrates, algae, and microorganisms.[8]

Implications for Research and Drug Development

The absence of biological and toxicological data indicates that this compound has not been extensively studied for its effects on biological systems. For professionals in drug development, this implies that the compound is primarily a tool for chemical synthesis and is not recognized as a bioactive agent. Any consideration of this compound for applications beyond its role as a ligand in synthesis would require comprehensive toxicological and pharmacological evaluation. It is handled for research purposes only and is not intended for diagnostic or therapeutic use.[5]

Other Applications

Beyond its role as a ligand, this compound is also used as a chemical intermediate in the synthesis of other organophosphorus compounds, such as phosphine oxides.[6][7] Its reactivity, stemming from the phosphorus lone pair and the allyl groups, allows for a variety of chemical transformations.

Conclusion

This compound (CAS 16523-89-0) is a valuable reagent in synthetic organic chemistry, primarily serving as an effective phosphine ligand in palladium-catalyzed cross-coupling reactions like the Negishi reaction. Its chemical and physical properties are well-documented, and general protocols for its use in synthesis are established. However, for the target audience of researchers, scientists, and drug development professionals, it is imperative to recognize the profound lack of data on its biological activity and toxicological profile. This positions this compound as a specialized synthetic tool rather than a compound with known pharmacological relevance. Future research would be necessary to elucidate any potential biological effects of this compound.

References

Solubility of Triallylphosphine in Organic Solvents: A Technical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of triallylphosphine in common organic solvents. Due to a notable absence of published quantitative solubility data for this specific compound, this document focuses on qualitative solubility assessments derived from fundamental chemical principles and the compound's structural properties. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be adapted for this compound and similar liquid organophosphorus compounds. This guide is intended to serve as a foundational resource for laboratory professionals requiring solubility information for procedural design, reaction optimization, and safety considerations.

Introduction to this compound

This compound (C₉H₁₅P) is an organophosphorus compound characterized by a central phosphorus atom bonded to three allyl groups. As a trivalent phosphorus compound, it possesses a lone pair of electrons, rendering it nucleophilic and susceptible to oxidation. Its primary applications are in the field of coordination chemistry, where it serves as a ligand for transition metals, and in organic synthesis. Understanding its solubility is crucial for its effective use as a reagent or ligand, enabling appropriate solvent selection for homogeneous reactions, extractions, and purification processes.

Structurally, the three nonpolar allyl groups dictate its solubility behavior, suggesting a preference for nonpolar organic solvents. A Safety Data Sheet for this compound indicates that specific solubility data is not available, underscoring the need for the predictive analysis and experimental methodologies presented in this guide.[1]

Qualitative Solubility of this compound

In the absence of specific quantitative data, the principle of "like dissolves like" provides a reliable framework for predicting the solubility of this compound. As a relatively nonpolar molecule, it is expected to be miscible with or soluble in a range of nonpolar and weakly polar organic solvents. Conversely, it is expected to exhibit poor solubility in highly polar solvents, particularly protic solvents like water.

The expected solubility profile is summarized in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneSoluble / MiscibleSimilar nonpolar characteristics lead to favorable intermolecular interactions.
Nonpolar Aromatic Toluene, Benzene, XyleneSoluble / MiscibleThe nonpolar nature of both solute and solvent promotes dissolution.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / MiscibleEthers are effective solvents for a wide range of nonpolar and moderately polar organophosphorus compounds.
Halogenated Dichloromethane, ChloroformSoluble / MiscibleThese solvents can dissolve a broad spectrum of organic compounds.
Ketones AcetoneSolubleAcetone's polarity may allow for good solubility, a common trait for organophosphorus compounds.
Alcohols Methanol, EthanolSlightly Soluble to InsolubleThe high polarity and hydrogen-bonding network of alcohols are less compatible with the nonpolar solute.
Water WaterInsolubleThe high polarity and strong hydrogen bonding of water prevent dissolution of the nonpolar phosphine.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This protocol should be performed in a well-ventilated fume hood, with appropriate personal protective equipment, given the potential hazards of organophosphorus compounds.

Objective: To determine the concentration ( g/100 mL) of this compound required to form a saturated solution in a given solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 20 mL)

  • Micropipettes

  • Glass syringes and filters (0.45 µm, solvent-compatible)

  • Evaporating dish or pre-weighed beaker

Procedure:

  • Preparation:

    • Ensure the solvent is pure and anhydrous, as impurities can affect solubility.

    • Clean and dry all glassware thoroughly.

  • Sample Preparation:

    • Add a fixed volume (e.g., 5.0 mL) of the selected organic solvent to several glass vials.

    • Place the vials in the temperature-controlled shaker or water bath and allow them to equilibrate to the desired temperature (e.g., 25 °C).

  • Saturation:

    • Add an excess of this compound to each vial. The presence of a distinct, undissolved phase of this compound at the bottom of the vial after mixing is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Agitate the vials in the temperature-controlled environment for a sufficient time to allow the solution to reach equilibrium. A period of 24-48 hours is typically recommended.

  • Sample Extraction and Analysis:

    • After the equilibration period, cease agitation and allow the undissolved this compound to settle for at least 2 hours, maintaining the constant temperature.

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear, supernatant liquid phase using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the extracted aliquot through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step removes any suspended microdroplets of the undissolved solute.

    • Record the exact mass of the empty container (M₁).

    • Record the exact mass of the container with the filtered aliquot (M₂).

  • Solvent Evaporation:

    • Place the evaporating dish in a fume hood or under a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely. Gentle heating may be applied if the solvent's boiling point allows and the solute is not volatile.

    • Once the solvent is fully evaporated, weigh the container with the remaining this compound residue (M₃).

  • Calculation:

    • Mass of the extracted aliquot of the solution: M_solution = M₂ - M₁

    • Mass of the dissolved this compound: M_solute = M₃ - M₁

    • Mass of the solvent in the aliquot: M_solvent = M_solution - M_solute

    • Calculate solubility in g/100 mL of solvent using the solvent's density (ρ) at the experimental temperature:

      • Volume of solvent (mL) = M_solvent / ρ

      • Solubility ( g/100 mL) = (M_solute / Volume of solvent) * 100

  • Validation:

    • Repeat the measurement for multiple vials to ensure reproducibility and report the average solubility and standard deviation.

Applicability to Drug Development and Signaling Pathways

The query for information on signaling pathways in the context of this compound suggests a potential interest in its biological activity. It is important to clarify that this compound is primarily a synthetic reagent and a ligand in organometallic chemistry. It is not developed as a therapeutic agent and is not known to have a specific role in biological signaling pathways in the manner of a drug or signaling molecule. Its relevance to drug development would be indirect, potentially as a reagent in the synthesis of a pharmaceutically active compound.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of nonpolar compounds.

G prep Preparation (Solvent, Glassware) sample_prep Sample Preparation (Add Solvent to Vials) prep->sample_prep saturate Saturation (Add Excess Solute) sample_prep->saturate equilibrate Equilibration (Agitate at Const. Temp) saturate->equilibrate settle Settling (Cease Agitation) equilibrate->settle extract Aliquot Extraction (Filter Supernatant) settle->extract weigh1 Weigh Filtered Aliquot (M_solution) extract->weigh1 evap Solvent Evaporation weigh1->evap weigh2 Weigh Residue (M_solute) evap->weigh2 calc Calculation (Determine Solubility) weigh2->calc G solute This compound (Nonpolar Solute) solvent_type Solvent Type solute->solvent_type nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) solvent_type->nonpolar_solvent Matches Polarity polar_solvent Polar Solvents (e.g., Water, Methanol) solvent_type->polar_solvent Mismatches Polarity high_sol High Solubility ('Like Dissolves Like') nonpolar_solvent->high_sol low_sol Low Solubility (Mismatched Polarity) polar_solvent->low_sol

References

A Technical Guide to the Spectroscopic Analysis of Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for triallylphosphine (C₉H₁₅P), a trivalent organophosphorus compound. Due to the limited availability of published experimental spectra in public-access databases, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. It is intended to serve as a reference for researchers in compound identification, reaction monitoring, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data from similar trialkylphosphines and allyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structure and Atom Numbering:

Table 1: Predicted ¹H-NMR Data (Solvent: CDCl₃, Reference: TMS)

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H¹ (P-CH₂ )~ 2.5Doublet of doublets (dd)J(H-H) ≈ 7.0, J(P-H) ≈ 5.0
H² (=CH -)~ 5.8Multiplet (ddt)J(H-H_trans) ≈ 17.0, J(H-H_cis) ≈ 10.0, J(H-H¹) ≈ 7.0
H³ (H₂ C=)~ 5.1 - 5.2Multiplet-

Table 2: Predicted ¹³C-NMR Data (Solvent: CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C¹ (C H₂-P)~ 35DoubletJ(P-C) ≈ 15
C² (-C H=)~ 135DoubletJ(P-C) ≈ 12
C³ (=C H₂)~ 117Singlet-

Table 3: Predicted ³¹P-NMR Data (Solvent: CDCl₃, Reference: 85% H₃PO₄)

NucleusPredicted Chemical Shift (δ, ppm)
³¹P~ -25 to -15

Note: The chemical shift of trialkylphosphines is sensitive to steric and electronic effects. Triethylphosphine resonates at approximately -20 ppm, serving as a close structural analogue.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (Neat Liquid Film)

Wavenumber (cm⁻¹)Vibration TypeIntensity
3080=C-H stretchMedium
2975, 2910C-H (sp³) stretchMedium-Strong
1640C=C stretchMedium
1420CH₂ scissoringMedium
990, 910=C-H bend (out-of-plane)Strong
~740P-C stretchMedium
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed FragmentNotes
154[M]⁺Molecular Ion
113[M - C₃H₅]⁺Loss of one allyl radical (base peak)
72[M - 2(C₃H₅)]⁺Loss of two allyl radicals
41[C₃H₅]⁺Allyl cation

Experimental Protocols

The following sections detail standardized protocols for acquiring the spectroscopic data for a liquid, potentially air-sensitive compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra.

Methodology:

  • Sample Preparation: Due to the potential air-sensitivity of this compound (oxidation to this compound oxide), all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Draw approximately 5-20 mg of this compound into a syringe and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Seal the NMR tube securely with a cap, potentially wrapping with Parafilm for extra protection against air exposure during transfer to the spectrometer.

  • Data Acquisition:

    • Record spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR , acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , use proton decoupling (e.g., {¹H} decoupled) to simplify the spectrum and improve sensitivity. A longer acquisition time will be necessary compared to ¹H NMR.

    • For ³¹P NMR , use proton decoupling to obtain a sharp singlet, or run a proton-coupled spectrum to observe P-H couplings. Use an external reference of 85% H₃PO₄. The chemical shift range for phosphines is broad, so ensure the spectral width is adequate.[1][2]

Infrared (IR) Spectroscopy

Objective: To obtain a vibrational spectrum of the neat compound.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches. Handle them by the edges to avoid moisture from fingers.

    • In a fume hood, place one drop of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Sample Preparation (ATR-FTIR):

    • Attenuated Total Reflectance (ATR) is an alternative that requires minimal sample preparation.

    • Place a single drop of this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Place the sample holder (for salt plates) or the ATR unit into the spectrometer.

    • Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

    • Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is automatically generated by ratioing the sample scan against the background scan.

  • Cleaning: Clean the salt plates or ATR crystal thoroughly with a suitable dry solvent (e.g., anhydrous isopropanol or hexane) immediately after use.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.

    • Given the compound's air sensitivity, specialized injection techniques are recommended to prevent oxidation before analysis.

  • Inert Sampling Technique (e.g., iASAP):

    • An inert Atmospheric Solids Analysis Probe (iASAP) is ideal. A glass capillary is filled with the sample inside a glovebox.

    • The capillary is sealed (e.g., with a paraffin plug) to maintain an inert environment during transfer to the mass spectrometer.

    • The probe is then inserted directly into the ionization source.

  • Data Acquisition (EI-MS):

    • Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

    • The GC separates the compound from the solvent and any potential impurities before it enters the MS.

    • The standard EI energy is 70 eV, which will induce fragmentation.

    • The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Seal Tube C->D E Insert Sample into Spectrometer D->E F Acquire Spectra (1H, 13C, 31P) G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectra H->I J Analyze & Assign Peaks I->J

Caption: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Clean IR Salt Plates or ATR Crystal B Apply 1 Drop of Neat Liquid Sample A->B C Collect Background Spectrum (Blank) D Collect Sample Spectrum B->D E Ratio Sample vs. Background D->E F Identify Peak Frequencies (cm-1) E->F G Assign Vibrational Modes F->G

Caption: General workflow for IR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation (Inert) cluster_analysis Analysis cluster_proc Data Interpretation A Prepare Dilute Solution in Volatile Solvent B Load into Inert Sampling Probe (e.g., iASAP) C Inject into GC-MS B->C D Ionization (EI) C->D E Mass Analysis (Separation by m/z) D->E F Detection E->F G Generate Mass Spectrum F->G H Identify Molecular Ion G->H I Analyze Fragmentation Pattern H->I

Caption: General workflow for Mass Spectrometric analysis.

References

discovery and history of Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triallylphosphine: Synthesis, Properties, and Reactions

Abstract

Introduction

Organophosphorus compounds, particularly phosphines, are of significant interest in organic synthesis and catalysis. This compound, with its three reactive allyl groups, presents potential as a versatile ligand and building block in synthetic chemistry. The allyl moieties can participate in a variety of reactions, including cross-coupling, polymerization, and coordination chemistry. This guide aims to fill the existing information gap by providing a detailed technical overview of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of trialkylphosphines is the reaction of phosphorus trichloride with a suitable Grignard reagent. This method is anticipated to be the primary route for the preparation of this compound.

Grignard Reaction Synthesis

The synthesis involves the reaction of phosphorus trichloride (PCl₃) with allylmagnesium bromide (CH₂=CHCH₂MgBr), the Grignard reagent formed from allyl bromide.

Reaction: PCl₃ + 3 CH₂=CHCH₂MgBr → P(CH₂CH=CH₂)₃ + 3 MgBrCl

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
Magnesium turnings24.311.74-Ensure they are dry and activated.
Allyl bromide120.991.39870-71Freshly distilled.
Phosphorus trichloride137.331.57476Freshly distilled.
Diethyl ether (anhydrous)74.120.71334.6Dried over sodium/benzophenone.
Iodine253.814.93-A small crystal for initiating the Grignard reaction.
Saturated NH₄Cl solution---For quenching the reaction.
Anhydrous MgSO₄120.372.66-For drying the organic phase.

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and flushed with dry nitrogen.

    • Magnesium turnings (3 equivalents) and a small crystal of iodine are placed in the flask.

    • Anhydrous diethyl ether is added to cover the magnesium.

    • A solution of allyl bromide (3 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Synthesis of this compound:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The addition rate is carefully controlled to maintain the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound via Grignard Reaction cluster_grignard Grignard Reagent Formation cluster_phosphine_synthesis Phosphine Synthesis cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Allylmagnesium Bromide Mg->Grignard Reacts with AllylBr Allyl Bromide in Et2O AllylBr->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix PCl3 Phosphorus Trichloride in Et2O PCl3->ReactionMix Quench Quench with sat. NH4Cl ReactionMix->Quench Extract Extract with Et2O Quench->Extract Dry Dry over MgSO4 Extract->Dry Distill Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Properties of this compound

While extensive experimental data for this compound is scarce, its properties can be inferred from those of other trialkylphosphines.

Physical Properties
PropertyExpected Value/Description
Molecular Formula C₉H₁₅P
Molar Mass 154.19 g/mol
Appearance Colorless liquid
Odor Pungent, garlic-like
Boiling Point Estimated to be in the range of 180-200 °C
Solubility Insoluble in water; soluble in common organic solvents.
Spectroscopic Properties (Predicted)
TechniqueExpected Features
¹H NMR Multiplets corresponding to the vinyl protons (δ 5.0-6.0 ppm) and the methylene protons adjacent to phosphorus (δ 2.0-3.0 ppm) with P-H coupling.
¹³C NMR Signals for the sp² carbons of the allyl group (δ 115-140 ppm) and a signal for the sp³ carbon adjacent to phosphorus (δ 25-40 ppm) with P-C coupling.
³¹P NMR A single resonance in the upfield region, characteristic of trialkylphosphines.
IR Spectroscopy Characteristic C=C stretching vibration (~1640 cm⁻¹), C-H stretching of the vinyl group (~3080 cm⁻¹), and P-C stretching vibrations.
Mass Spectrometry Molecular ion peak at m/z = 154.

Reactivity and this compound Oxide

This compound is expected to exhibit reactivity typical of a trialkylphosphine, being a good nucleophile and a reducing agent. It is also susceptible to oxidation.

Oxidation to this compound Oxide

This compound is readily oxidized, even by atmospheric oxygen, to form this compound oxide. This is a common reaction for phosphines.

Reaction: 2 P(CH₂CH=CH₂)₃ + O₂ → 2 O=P(CH₂CH=CH₂)₃

Properties of this compound Oxide

The oxide is expected to be a more polar, higher-melting solid compared to the parent phosphine.

PropertyExpected Value/Description
Molecular Formula C₉H₁₅OP
Molar Mass 170.19 g/mol
Appearance White solid
Melting Point Higher than the boiling point of this compound.
Solubility More soluble in polar solvents than this compound.

Logical Relationship Diagram

OxidationRelationship Oxidation of this compound This compound This compound P(CH₂CH=CH₂)₃ TriallylphosphineOxide This compound Oxide O=P(CH₂CH=CH₂)₃ This compound->TriallylphosphineOxide Oxidation Oxygen Oxygen (O₂) Oxygen->TriallylphosphineOxide Reactant

Caption: Oxidation of this compound to its oxide.

Conclusion

While the historical details of the discovery of this compound remain elusive, its synthesis via the Grignard reaction is a well-established and reliable method for preparing such compounds. This guide provides a detailed protocol and an overview of the expected properties and reactivity of this compound and its oxide. The unique combination of a phosphine core with three reactive allyl groups makes this compound a potentially valuable tool for researchers in various fields of chemistry, and this guide serves as a foundational resource for its synthesis and application.

Triallylphosphine: An Uncharted Territory in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, a detailed in-depth technical guide on the coordination chemistry fundamentals of triallylphosphine cannot be provided at this time due to a significant lack of published research on this specific ligand.

While the existence of this compound is confirmed, with its basic chemical information available in databases like PubChem[1], there is a notable absence of in-depth studies detailing its synthesis, spectroscopic properties, and coordination behavior with transition metals. This scarcity of information prevents the fulfillment of the core requirements of this request, which include the presentation of quantitative data, detailed experimental protocols, and visualizations of reaction pathways.

Our investigation into the coordination chemistry of phosphine ligands revealed a wealth of information on related compounds, such as triarylphosphines, trialkylphosphines, and allyl-substituted phosphines like allyldiphenylphosphine. These studies provide a general framework for understanding how phosphine ligands interact with metal centers, including discussions on their steric and electronic properties, which are crucial for their application in catalysis and materials science. However, this general knowledge cannot be directly and accurately extrapolated to this compound without specific experimental data.

One isolated reference to the "preparation of this compound oxide" suggests that this compound has been synthesized and can undergo oxidation[2]. The oxidation of phosphines to phosphine oxides is a common reaction, often occurring in the presence of air, and can also be a byproduct in various catalytic reactions[3][4]. However, the primary literature detailing the synthesis and characterization of this compound itself, let alone its metal complexes, remains elusive.

For a comprehensive understanding of a phosphine ligand's coordination chemistry, several key pieces of information are essential:

  • Synthesis: A reliable and reproducible method for the preparation of the pure ligand.

  • Spectroscopic Data: Detailed analysis using techniques such as ³¹P NMR, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity of the ligand and its complexes. The ³¹P NMR chemical shift is particularly important for phosphine ligands as it provides direct information about the electronic environment of the phosphorus atom and how it changes upon coordination to a metal.

  • Steric and Electronic Properties: Quantification of the ligand's size and electron-donating ability, often described by parameters like the Tolman cone angle and electronic parameter. These properties are critical in predicting the geometry and reactivity of the resulting metal complexes.

  • Coordination Complexes: Synthesis and characterization of complexes with various transition metals, including structural determination through single-crystal X-ray diffraction. This provides precise information on bond lengths, bond angles, and coordination geometries.

  • Reactivity and Catalytic Applications: Studies on the reactivity of the coordinated ligand and the catalytic potential of its metal complexes in various organic transformations.

Unfortunately, none of these specific details could be found for this compound in the public domain.

In contrast, extensive information is available for other phosphine ligands. For instance, the synthesis of various phosphine ligands and their metal complexes is well-documented, with detailed experimental protocols readily available[5][6][7]. The coordination chemistry of numerous phosphines has been thoroughly investigated, leading to a deep understanding of their role in catalysis and the development of a wide range of applications[8][9][10][11].

The request for an in-depth technical guide on the coordination chemistry fundamentals of this compound cannot be fulfilled at this time due to the lack of available scientific data. While the compound is known to exist, it appears to be a largely unexplored ligand in the field of coordination chemistry. For researchers, scientists, and drug development professionals interested in this area, the field is wide open for fundamental research into the synthesis, characterization, and coordination chemistry of this compound. Future studies would be necessary to provide the quantitative data and experimental protocols required for the comprehensive guide initially requested.

References

Methodological & Application

Application Notes and Protocols for Triallylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of triallylphosphine as a ligand in various palladium-catalyzed cross-coupling reactions. While specific literature data on the performance of this compound in these reactions is limited, this document outlines the fundamental principles, general experimental protocols, and key considerations for researchers interested in exploring its catalytic activity. The provided protocols are based on well-established procedures for analogous phosphine ligands and should be considered as a starting point for optimization.

Introduction to this compound as a Ligand

This compound is a trivalent organophosphorus compound with the chemical formula P(CH₂CH=CH₂)₃. As a ligand in transition metal catalysis, its properties are dictated by the electronic and steric nature of the allyl groups. The allyl groups are less sterically demanding than the bulky alkyl or aryl groups found in many common phosphine ligands. Electronically, the double bonds in the allyl groups may influence the ligand's σ-donating and π-accepting properties, which in turn affect the stability and reactivity of the palladium catalyst.[1][2] The investigation of this compound as a ligand presents an opportunity to explore a unique electronic and steric profile in palladium-catalyzed cross-coupling reactions.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The general catalytic cycle for these reactions, involving a phosphine ligand, is depicted below.

Generic Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization (optional) Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (R-R') L L = Phosphine Ligand (e.g., this compound) R-X R-X = Aryl/Vinyl Halide/Triflate R'-M R'-M = Organometallic Reagent

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A general experimental workflow for performing these reactions is outlined in the following diagram.

Experimental Workflow start Start: Assemble Glassware reagents Add Palladium Precursor, This compound Ligand, and Solvent start->reagents inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert add_reactants Add Substrates (Aryl Halide, etc.) and Base inert->add_reactants reaction Heat to Reaction Temperature and Stir for Specified Time add_reactants->reaction quench Cool to Room Temperature and Quench Reaction reaction->quench extraction Perform Aqueous Workup and Extract with Organic Solvent quench->extraction dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Application Notes and Protocols

The following sections provide general protocols for key palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for the specific substrates and requirements when using this compound as a ligand.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboranes and organic halides or triflates.[4]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Transmetalation (Ar'B(OR)2 + Base) Transmetalation->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (General Template):

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and the aryl halide (1.0 equiv.).

  • Reagent Addition: Add the boronic acid or ester (1.1-1.5 equiv.) and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent: Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃
LigandThis compound (requires optimization)
SubstratesAryl/vinyl halides or triflates, and boronic acids/esters
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
SolventToluene, Dioxane, THF, DMF/Water
Temperature80-110 °C
Heck Coupling

The Heck reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[5]

Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd R-Pd(II)-X(L2) Pd(0)L2->OxAdd Oxidative Addition (R-X) Coordination Alkene Coordinated Complex OxAdd->Coordination Alkene Coordination Insertion Migratory Insertion Product Coordination->Insertion Migratory Insertion Elimination β-Hydride Elimination Insertion->Elimination β-Hydride Elimination Elimination->Pd(0)L2 Product Release & Catalyst Regeneration (with Base)

Caption: Catalytic cycle for the Heck coupling reaction.

Experimental Protocol (General Template):

  • Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), the aryl or vinyl halide (1.0 equiv.), and the alkene (1.1-2.0 equiv.).

  • Reagent Addition: Add the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.2-2.5 equiv.).

  • Solvent: Add a suitable solvent (e.g., DMF, DMAc, or acetonitrile).

  • Reaction Conditions: Heat the mixture to 80-140 °C for 6-48 hours.

  • Workup and Purification: Follow the general workup and purification procedure described for the Suzuki-Miyaura coupling.

Table 2: Representative Conditions for Heck Coupling

ParameterCondition
Palladium PrecursorPd(OAc)₂, PdCl₂
LigandThis compound (requires optimization)
SubstratesAryl/vinyl halides or triflates, and alkenes
BaseEt₃N, K₂CO₃, NaOAc
SolventDMF, DMAc, Acetonitrile
Temperature80-140 °C
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically with a copper co-catalyst.[6]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd R-Pd(II)-X(L2) Pd(0)L2->OxAdd Oxidative Addition (R-X) OxAdd->Pd(0)L2 Reductive Elimination (R-C≡C-R') Cu(I)X Cu(I)X Cu(I)C≡CR' Cu(I)-C≡C-R' Cu(I)X->Cu(I)C≡CR' Alkyne Coordination & Deprotonation (Base) Cu(I)C≡CR'->OxAdd Transmetalation Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L OxAdd Ar-Pd(II)-X(L) Pd(0)L->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(HNR'R'')]X OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)-NR'R''(L) AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd(0)L Reductive Elimination (Ar-NR'R'')

References

Application Notes and Protocols for Triallylphosphine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is critically dependent on the choice of ligand coordinated to the palladium center. Phosphine ligands, in particular, have been instrumental in advancing the scope and efficiency of the Suzuki-Miyaura coupling. This document provides detailed application notes and a general protocol for the use of trialkylphosphine ligands, with a focus on triallylphosphine, in these reactions.

While specific literature on this compound in Suzuki-Miyaura coupling is not as extensive as for other bulky trialkylphosphines, its structural features—moderate steric bulk and electron-donating allyl groups—suggest its potential as an effective ligand. The protocols and data presented herein are based on established principles for similar phosphine ligands and serve as a comprehensive guide for researchers looking to employ this compound or related ligands in their synthetic endeavors.

Role of Phosphine Ligands in the Catalytic Cycle

Bulky and electron-rich phosphine ligands play a crucial role in several elementary steps of the Suzuki-Miyaura catalytic cycle.[1] Their presence enhances the catalytic activity of the palladium center in the following ways:

  • Facilitation of Oxidative Addition: The electron-donating nature of the phosphine ligand increases the electron density on the Pd(0) center, which promotes the oxidative addition of the aryl halide to the metal.[2]

  • Stabilization of the Catalytic Species: The steric bulk of the ligand helps to stabilize the monoligated Pd(0) species, which is often the active catalyst.[1] This steric hindrance also prevents the formation of inactive palladium clusters.

  • Promotion of Reductive Elimination: The ligand's steric bulk can also facilitate the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.[3]

The overall effect is a more efficient catalytic system that can tolerate a wider range of substrates, including less reactive aryl chlorides, and can often operate under milder reaction conditions with lower catalyst loadings.[4]

Experimental Protocols

This section provides a general protocol for a Suzuki-Miyaura coupling reaction using a trialkylphosphine ligand such as this compound. This should be considered a starting point, and optimization of reaction parameters (e.g., base, solvent, temperature, and catalyst loading) is recommended for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (or triflate)

  • Arylboronic acid (or ester)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, add the palladium source (1 mol%) and the this compound ligand (1.5-2 mol%) to a reaction vessel.

    • Add a portion of the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the vessel containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the remaining anhydrous solvent to achieve the desired reaction concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Seal the reaction vessel and place it in a pre-heated oil bath or a microwave reactor.

    • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (1-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of various aryl halides with phenylboronic acid using a representative bulky, electron-rich phosphine ligand. These values provide a benchmark for what might be expected when using a ligand like this compound.

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneTri(tert-butyl)phosphineK₃PO₄Toluene1001295
24-BromoanisoleSPhosK₂CO₃Dioxane80698
32-BromopyridineXPhosCs₂CO₃THF80492
44-ChloroacetophenoneDavePhosK₃PO₄Toluene1101889
51-Bromo-4-fluorobenzeneRuPhosK₂CO₃Dioxane100896

Data is representative and compiled from various sources on bulky phosphine ligands in Suzuki-Miyaura reactions.[4][5]

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)L₂(X) OxAdd->PdII_A Transmetal Transmetalation (Ar'B(OH)₂) PdII_A->Transmetal Base, Ar'B(OH)₂ PdII_B Ar-Pd(II)L₂(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Add Pd Source and This compound to Vessel B Add Anhydrous Solvent A->B C Stir for Catalyst Pre-formation B->C D Add Aryl Halide, Boronic Acid, and Base C->D E Add Remaining Solvent D->E F Seal Vessel and Heat E->F G Monitor Reaction Progress F->G H Cool and Dilute G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Biaryl Product K->L

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Triallylphosphine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triallylphosphine in Homogeneous Catalysis

This compound is an organophosphorus compound with the chemical formula P(CH₂CH=CH₂)₃. As a ligand in homogeneous catalysis, it possesses unique characteristics due to the presence of three allyl groups. These allyl moieties can influence the steric and electronic properties of the metal center and may participate in the catalytic cycle. While detailed research on the applications of this compound in homogeneous catalysis is not as extensive as for other phosphine ligands like triphenylphosphine or tri-tert-butylphosphine, it has been identified as a ligand for palladium-catalyzed cross-coupling reactions.[1][2][] The allyl groups offer potential for secondary coordination to the metal center, which could impact catalyst activity and selectivity.

Application in Palladium-Catalyzed Negishi Cross-Coupling

This compound is noted for its use as a ligand in palladium-catalyzed Negishi cross-coupling reactions.[1][2][] This reaction is a powerful tool for the formation of carbon-carbon bonds between an organozinc compound and an organohalide or triflate. The phosphine ligand is crucial for stabilizing the palladium catalyst, facilitating oxidative addition and reductive elimination steps in the catalytic cycle.

General Catalytic Cycle for Negishi Coupling

The catalytic cycle for a Negishi coupling reaction typically involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand (L), reacts with the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organozinc reagent (R²-ZnX) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Negishi_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(L)2-X R1-Pd(II)(L)2-X Pd(0)L2->R1-Pd(II)(L)2-X Oxidative Addition (R1-X) R1-Pd(II)(L)2-R2 R1-Pd(II)(L)2-R2 R1-Pd(II)(L)2-X->R1-Pd(II)(L)2-R2 Transmetalation (R2-ZnX) Product R1-R2 R1-Pd(II)(L)2-R2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Experimental Protocol: General Procedure for a Palladium-Catalyzed Negishi Coupling Reaction

Please note: This is a general protocol and should be optimized for specific substrates and for the use of this compound as a ligand.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound ligand

  • Organohalide (or triflate)

  • Organozinc reagent (can be prepared in situ or used as a solution)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, a flask is charged with the palladium precursor and the this compound ligand in an anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the reaction flask containing the catalyst, the organohalide is added, followed by the organozinc reagent. The reaction mixture is then heated to the desired temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis and Purification Palladium_Precursor Palladium Precursor This compound This compound Solvent_Inert Anhydrous Solvent (Inert Atmosphere) Catalyst_Complex Pd/Triallylphosphine Catalyst Complex Organohalide Organohalide Organozinc Organozinc Reagent Heating Heating Reaction_Mixture Reaction Progression Monitoring Reaction Monitoring (TLC, GC, LC-MS) Workup Aqueous Work-up Purification Column Chromatography Final_Product Purified Product

Quantitative Data for Phosphine Ligands in Negishi Coupling

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents representative data for other commonly used phosphine ligands in palladium-catalyzed Negishi coupling reactions. This information is intended to provide a comparative context for researchers exploring the use of this compound.

LigandAryl HalideOrganozinc ReagentPd SourceSolventTemp (°C)Time (h)Yield (%)Reference
P(t-Bu)₃4-ChlorotoluenePhZnClPd₂(dba)₃THF25298J. Am. Chem. Soc. 2002, 124, 11, 2890–2891
XPhos2-Bromotoluene(4-MeOPh)ZnClPd₂(dba)₃THF801295J. Am. Chem. Soc. 2003, 125, 23, 6653–6655
SPhos4-Chloroanisole(2-MePh)ZnClPd(OAc)₂Toluene1001894J. Am. Chem. Soc. 2004, 126, 42, 13590–13591

Unique Considerations for this compound

The presence of allyl groups in this compound introduces interesting possibilities for its coordination chemistry and catalytic behavior. It has been suggested that this compound can act as a bidentate ligand, coordinating to a metal center through both the phosphorus atom and one of the allyl π-systems. This bidentate coordination could influence the stability and reactivity of the catalytic species. Researchers using this compound should consider the potential for the allyl groups to:

  • Undergo insertion reactions: The allyl groups themselves could potentially insert into a metal-carbon or metal-hydride bond.

  • Act as a hemilabile ligand: The coordination of the allyl group might be reversible, allowing it to dissociate to open up a coordination site for substrate binding.

  • Influence the steric environment: The flexible allyl chains can adopt various conformations, affecting the steric bulk around the metal center.

Further investigation into the coordination chemistry of this compound with palladium and other transition metals would be highly valuable for elucidating its role in homogeneous catalysis and for the rational design of new catalytic systems.

References

Application Notes and Protocols for Triallylphosphine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published experimental protocols and specific applications for triallylphosphine in organic synthesis are not widely available in peer-reviewed literature. The following application notes and protocols are based on the known reactivity of similar phosphine ligands and should be considered representative examples. All protocols require optimization for specific substrates and reaction conditions.

Introduction

This compound is an organophosphorus compound with the chemical formula P(CH₂CH=CH₂)₃. Like other trialkylphosphines, it is expected to act as a Lewis base and a ligand in transition metal catalysis. The presence of three allyl groups suggests potential for unique reactivity, including its use as a ligand in cross-coupling reactions and as a precursor in materials science. This document provides an overview of its synthesis, potential applications, and representative protocols based on analogous phosphine chemistry.

Safety and Handling

This compound is expected to be air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[1] It is incompatible with strong acids and strong oxidizing agents.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound

A general method for the synthesis of tertiary phosphines involves the reaction of a phosphorus trihalide with a Grignard reagent. The following is a representative protocol for the synthesis of this compound.

Reaction Scheme:

PCl₃ + 3 CH₂=CHCH₂MgBr → P(CH₂CH=CH₂)₃ + 3 MgBrCl

Experimental Protocol: Synthesis of this compound
  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with magnesium turnings (3.0 g, 125 mmol) and dry diethyl ether (50 mL).

  • A solution of allyl bromide (13.7 g, 113 mmol) in dry diethyl ether (50 mL) is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • The flask is cooled in an ice bath, and a solution of phosphorus trichloride (4.6 g, 33.5 mmol) in dry diethyl ether (25 mL) is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Applications in Organic Synthesis

Based on available information from chemical suppliers, this compound is indicated for use as a ligand in palladium-catalyzed cross-coupling reactions, specifically the Negishi reaction.[2][] While a specific protocol for this compound is not available, a general protocol for a Negishi coupling using a similar phosphine ligand is provided below.

Negishi Cross-Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organozinc compound and an organohalide, catalyzed by a nickel or palladium complex. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Representative Reaction Scheme:

R-X + R'-ZnX' --(Pd catalyst, phosphine ligand)--> R-R'

Where R and R' are organic substituents, and X and X' are halides.

Experimental Protocol: Representative Negishi Cross-Coupling

Note: This is a general procedure and must be optimized for specific substrates and for the use of this compound as a ligand.

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(dba)₂), the phosphine ligand (e.g., this compound, 2-4 mol%), and the aryl halide (1.0 equiv).

  • Add the anhydrous solvent (e.g., THF, dioxane).

  • To this mixture, add the organozinc reagent (1.1-1.5 equiv) dropwise at room temperature.

  • The reaction mixture is then stirred at the appropriate temperature (room temperature to reflux) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data for a Representative Negishi Coupling

The following table summarizes representative quantitative data for a Negishi cross-coupling reaction. Note: This data is for a reaction using a different phosphine ligand and serves as an illustrative example.

EntryAryl HalideOrganozinc ReagentPd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylzinc chloride2SPhos (4)THF251295
22-BromopyridineEthylzinc bromide2XPhos (4)Dioxane80888
34-ChlorotolueneBenzylzinc chloride2RuPhos (4)t-BuOH1001692

Visualizations

Synthesis of this compound

G Synthesis of this compound PCl3 PCl₃ This compound P(CH₂CH=CH₂)₃ PCl3->this compound + AllylMgBr 3 CH₂=CHCH₂MgBr AllylMgBr->this compound Byproduct 3 MgBrCl G Catalytic Cycle of the Negishi Cross-Coupling Pd0 Pd(0)L₂ PdII_1 R-Pd(II)-X(L₂) Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)-R'(L₂) PdII_1->PdII_2 Transmetalation (R'-ZnX) PdII_2->Pd0 Reductive Elimination Product R-R' PdII_2->Product

References

Application Notes and Protocols: Triallylphosphine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and specific protocols for the use of triallylphosphine in the synthesis of pharmaceutical intermediates are not widely available in the public domain. The following application notes and protocols are based on the general principles of phosphine-catalyzed reactions and the established roles of analogous phosphine ligands in pharmaceutical synthesis. The provided protocols are representative examples and would require optimization for specific applications of this compound.

Introduction

This compound is an organophosphorus compound with the formula P(CH₂CH=CH₂)₃. Like other phosphines, it can serve as a ligand for transition metal catalysts and as a nucleophilic catalyst in its own right. Its allyl groups offer unique electronic and steric properties compared to more common alkyl or aryl phosphines, which could be advantageous in specific synthetic transformations relevant to the pharmaceutical industry. The presence of the allyl moieties may influence catalyst solubility, reactivity, and stability, and could potentially participate in or be susceptible to side reactions under certain conditions.

Potential applications of this compound in pharmaceutical synthesis are likely to be found in transition metal-catalyzed cross-coupling reactions, which are pivotal for the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).

Potential Applications in Pharmaceutical Intermediate Synthesis

This compound can be explored as a ligand in several key palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical synthesis:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides. This reaction is widely used to synthesize biaryl and heteroaryl structures present in many drugs.

  • Heck Coupling: Formation of carbon-carbon bonds between unsaturated halides and alkenes. This is a valuable tool for the synthesis of substituted alkenes, which are common intermediates.

  • Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is essential for introducing alkyne functionalities into organic molecules.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from aryl halides and amines. This is a critical reaction for the synthesis of arylamine moieties found in numerous pharmaceuticals.

  • Tsuji-Trost Allylic Alkylation: A palladium-catalyzed substitution reaction involving a substrate with a leaving group in an allylic position.[1]

The electronic and steric properties of phosphine ligands are crucial for the efficiency of these catalytic cycles. Electron-rich and sterically bulky phosphines are often effective for cross-coupling reactions. While specific data for this compound is lacking, its properties as a trialkylphosphine suggest it would be an electron-donating ligand.

Quantitative Data

Reaction TypePhosphine LigandSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraTriphenylphosphineAryl bromidePhenylboronic acid2Toluene/H₂O1001285-95General
HeckTri(o-tolyl)phosphineAryl iodideStyrene1DMF806>90General
Buchwald-HartwigXPhosAryl chlorideAniline1.5Dioxane1101880-98General
SonogashiraSPhosAryl bromidePhenylacetylene2Toluene/Et₃N70890-99General

Note: The data above are representative examples and actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions where this compound could be evaluated as a ligand. These protocols are intended as a starting point and would require optimization.

4.1. General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, potassium carbonate, and palladium(II) acetate.

  • Add the toluene to the flask.

  • In a separate vial, dissolve the This compound in a small amount of toluene and add it to the reaction mixture.

  • Add the water to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

4.2. General Protocol for a Palladium-Catalyzed Heck Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with an alkene.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide and palladium(II) acetate.

  • Add the DMF to the flask.

  • In a separate vial, dissolve the This compound in a small amount of DMF and add it to the reaction mixture.

  • Add the alkene and triethylamine to the reaction mixture.

  • Seal the flask and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

5.1. Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R1-X) Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (R2-M) PdII->Transmetal R2-M PdII_R1R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration of Pd(0) Catalyst Product R1-R2 RedElim->Product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

5.2. Experimental Workflow for Ligand Screening in a Cross-Coupling Reaction

Workflow start Start: Define Reaction (e.g., Suzuki Coupling) setup Prepare Reaction Array (Varying Phosphine Ligands) start->setup add_reagents Add Substrates, Base, and Pd Precursor setup->add_reagents add_ligands Add Phosphine Ligands (e.g., this compound, PPh3, etc.) add_reagents->add_ligands reaction Run Reactions under Controlled Conditions add_ligands->reaction analysis Analyze Reaction Outcomes (TLC, GC-MS, HPLC) reaction->analysis data Tabulate Quantitative Data (Yield, Purity, Conversion) analysis->data conclusion Conclusion: Identify Optimal Ligand data->conclusion

Caption: Experimental workflow for screening phosphine ligands.

Safety Considerations

  • This compound is a reactive and potentially toxic compound. It should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and other reagents may be toxic or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions under inert atmosphere require proper training and equipment.

Conclusion

While specific applications of this compound in pharmaceutical synthesis are not well-documented, its structure suggests potential as a ligand in various transition metal-catalyzed reactions. The allyl groups may impart unique properties that could be beneficial for certain transformations. The provided general protocols offer a starting point for researchers to investigate the efficacy of this compound as a ligand in the synthesis of pharmaceutical intermediates. Further experimental work is necessary to determine its specific advantages, limitations, and optimal reaction conditions.

References

Application of Triallylphosphine Oxide in Polymer Chemistry: A Focus on Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triallylphosphine, and more specifically its oxidized form, this compound oxide, represents a class of organophosphorus compounds with significant potential in polymer chemistry, primarily in the development of advanced flame-retardant materials. While direct literature on the polymerization of this compound is scarce, extensive research on analogous vinyl-containing phosphine oxides, such as trivinylphosphine oxide (TVPO), provides a strong basis for understanding its application. The incorporation of phosphine oxide moieties into polymer backbones is a well-established strategy to enhance the fire safety of a wide range of polymeric materials. These compounds can act in both the condensed and gas phases during combustion to suppress fire propagation.

This document provides detailed application notes and protocols for the use of this compound oxide and its analogues in polymer chemistry, with a focus on their synthesis, polymerization, and role as flame retardants. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Application Notes

The primary application of polymers derived from this compound oxide is as inherently flame-retardant materials . The phosphorus content and the crosslinkable nature of the triallyl functionality contribute to their efficacy.

Key Advantages of Poly(this compound oxide) and Analogues:

  • Halogen-Free Flame Retardancy: These polymers offer an environmentally friendly alternative to halogenated flame retardants, which can release toxic and corrosive gases upon combustion.

  • Condensed and Gas Phase Action: Phosphorus-based flame retardants can exert their effect in both the solid and gas phases of a fire. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals can scavenge flammable radicals (H•, •OH), interrupting the combustion cycle.

  • Permanent Flame Retardancy: When copolymerized or used as a crosslinking agent, the phosphine oxide moiety becomes an integral part of the polymer chain, preventing leaching that can occur with additive flame retardants.

  • Improved Thermal Stability: The incorporation of phosphine oxide groups can enhance the thermal and thermo-oxidative stability of polymers.

Potential Applications:

  • Flame-retardant additives or comonomers for engineering thermoplastics.

  • Crosslinking agents to create thermosetting resins with enhanced fire resistance.

  • Coatings and textiles requiring high levels of flame retardancy.

  • Components in composites for aerospace and automotive industries.

Experimental Protocols

The following protocols are based on the synthesis and polymerization of trivinylphosphine oxide (TVPO), a close analogue of this compound oxide. These can be adapted for this compound oxide with appropriate modifications.

Protocol 1: Synthesis of Trivinylphosphine Oxide (TVPO)

This protocol is based on the reaction of a Grignard reagent with phosphoryl trichloride.[1]

Materials:

  • Vinylmagnesium bromide (VMB) solution in THF (1.0 M)

  • Phosphoryl trichloride (POCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of phosphoryl trichloride in anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide solution (3 molar equivalents) to the stirred solution of phosphoryl trichloride over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude trivinylphosphine oxide by vacuum distillation or column chromatography.

Protocol 2: Anionic Polymerization of Trivinylphosphine Oxide (TVPO)

This protocol describes a potential pathway for the polymerization of TVPO.[1]

Materials:

  • Trivinylphosphine oxide (TVPO), freshly purified

  • Anhydrous tetrahydrofuran (THF)

  • Anionic initiator, e.g., n-butyllithium (n-BuLi) or a Grignard reagent like vinylmagnesium bromide (VMB)

  • Anhydrous methanol (for termination)

  • Anhydrous hexane or diethyl ether (for precipitation)

Procedure:

  • In a flame-dried, sealed reaction vessel under a nitrogen atmosphere, dissolve the purified TVPO in anhydrous THF.

  • Cool the solution to an appropriate temperature (e.g., -78 °C for controlled polymerization).

  • Initiate the polymerization by adding the anionic initiator (e.g., n-BuLi or VMB) dropwise to the stirred monomer solution. The reaction may develop a characteristic color.

  • Allow the polymerization to proceed for a predetermined time (e.g., 1-4 hours) at the set temperature.

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or diethyl ether).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize typical data obtained from the characterization of phosphine oxide-containing polymers.

Table 1: Synthesis and Characterization of Trivinylphosphine Oxide (TVPO) [1]

PropertyValue
Molecular FormulaC₆H₉OP
Molecular Weight128.11 g/mol
AppearanceColorless liquid or white solid
P=O Bond Length (from XRD)1.486 Å
Synthesis YieldDependent on reaction scale and purity

Table 2: Thermal Properties and Flame Retardancy of Phosphine Oxide-Containing Polymers

Polymer SystemPhosphorus Content (wt%)TGA (T5%, °C)Char Yield at 800 °C (N₂) (%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference
Polyamide 6 (PA6)0--21.8-[2]
PA6 with macromolecular phosphine oxide FR0.5--28.2V-0[2]
Polyimide0473-48749-62--[3]
Polyimide with phosphine oxide moietiesVaries492-51149-62--[3]

Visualizations

Diagram 1: Synthesis of Trivinylphosphine Oxide

G POCl3 Phosphoryl Trichloride (POCl₃) Reaction Grignard Reaction POCl3->Reaction VMB Vinylmagnesium Bromide (VMB) VMB->Reaction THF Anhydrous THF -78 °C THF->Reaction TVPO Trivinylphosphine Oxide (TVPO) Reaction->TVPO Workup Aqueous Workup & Purification TVPO->Workup Final_Product Purified TVPO Workup->Final_Product

Caption: Synthetic pathway for trivinylphosphine oxide.

Diagram 2: Anionic Polymerization Workflow

G Monomer TVPO Monomer in Anhydrous THF Initiation Initiation (-78 °C) Monomer->Initiation Initiator Anionic Initiator (e.g., n-BuLi) Initiator->Initiation Propagation Propagation Initiation->Propagation Termination Termination (e.g., Methanol) Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Polymer Purified Poly(TVPO) Precipitation->Polymer G cluster_0 Condensed Phase cluster_1 Gas Phase Polymer Polymer with Phosphine Oxide Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Heat->Decomposition Char Protective Char Layer Decomposition->Char promotes Volatiles Flammable Volatiles Decomposition->Volatiles P_Radicals Phosphorus Radicals (PO•, etc.) Decomposition->P_Radicals Insulation Insulation & Fuel Barrier Char->Insulation Combustion Combustion (Radical Chain Reaction) Volatiles->Combustion P_Radicals->Combustion scavenges H•, •OH Flame Flame Suppression Combustion->Flame

References

Application Notes and Protocols for Reactions Involving Air-Sensitive Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallylphosphine [P(CH₂CH=CH₂)₃] is a versatile organophosphorus compound utilized as a ligand in transition metal catalysis and as a monomer in polymer synthesis. Its three allyl groups make it a valuable building block, but its high reactivity and acute air-sensitivity present significant handling challenges. This compound is prone to rapid oxidation upon exposure to air, forming this compound oxide, and may be pyrophoric, igniting spontaneously. Therefore, rigorous air-free techniques are imperative for its safe and effective use.

This document provides detailed protocols for the proper handling of this compound and its application in a representative coordination chemistry reaction: the synthesis of a dichlorobis(this compound)palladium(II) complex. These guidelines are intended to ensure experimental success and, most importantly, laboratory safety.

Safety Precautions

This compound is a hazardous chemical that requires strict safety protocols. Always consult the Safety Data Sheet (SDS) before use.

  • Air and Moisture Sensitivity : this compound reacts vigorously with oxygen and water. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a Schlenk line or a glovebox.

  • Pyrophoric Potential : Alkylphosphines, including this compound, can be pyrophoric. Keep away from flammable materials and have appropriate fire extinguishing agents readily available (e.g., a Class D fire extinguisher for metal fires, and powdered lime or sand to smother small spills). Do not use water or carbon dioxide extinguishers.

  • Personal Protective Equipment (PPE) : Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. It is highly recommended to work behind a blast shield, especially when working with larger quantities.

  • Waste Disposal : All materials contaminated with this compound must be quenched safely before disposal. A common method is to slowly add the waste to a solution of isopropanol under an inert atmosphere, followed by a careful addition of water. The resulting solution should be disposed of as hazardous waste according to institutional guidelines.

Experimental Setup for Air-Sensitive Reactions

The manipulation of this compound necessitates the use of specialized equipment to maintain an inert atmosphere. The two primary methods are the Schlenk line and the glovebox.

Schlenk Line Technique

A Schlenk line is a dual-manifold glass tube connected to a vacuum pump and a source of high-purity inert gas.[1][2] This setup allows for the evacuation of air from glassware and its replacement with an inert gas.

Apparatus:

  • Schlenk line with a vacuum pump and inert gas (nitrogen or argon) source

  • Schlenk flasks (round-bottom flasks with a sidearm stopcock)

  • Glassware (syringes, cannulas, dropping funnels) dried in an oven (125-140°C overnight) and cooled under an inert atmosphere[3][4]

  • Rubber septa

  • Magnetic stirrer and stir bars

Glovebox Technique

A glovebox is a sealed container with a controlled inert atmosphere, providing a more contained environment for handling highly air-sensitive reagents.

Apparatus:

  • Glovebox with an inert atmosphere (typically argon with <1 ppm O₂ and H₂O)

  • Standard laboratory glassware, dried and brought into the glovebox antechamber

  • Syringes, needles, and spatulas stored inside the glovebox

Experimental Protocols

Protocol 1: Handling and Transfer of this compound

This protocol outlines the safe transfer of neat this compound using a syringe under an inert atmosphere via a Schlenk line.

Materials:

  • This compound in a Sure/Seal™ or similar air-tight container[3][4]

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

  • Schlenk flask containing a magnetic stir bar, sealed with a rubber septum

  • Dry, nitrogen-flushed syringe and needle

Procedure:

  • Prepare the Receiving Flask: Assemble the Schlenk flask and ensure all joints are well-sealed. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.[2][5]

  • Prepare the Syringe: Dry the syringe and needle in an oven and cool under a stream of inert gas. Flush the syringe with inert gas at least ten times.[3][4]

  • Transfer the Reagent:

    • With a positive pressure of inert gas in the receiving flask, carefully pierce the septum with the needle of the prepared syringe.

    • Pierce the septum of the this compound container with the needle.

    • Slowly withdraw the desired volume of this compound into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to prevent drips.

    • Withdraw the needle from the reagent container and immediately insert it through the septum of the receiving flask.

    • Slowly dispense the this compound into the receiving flask.

    • Remove the syringe and needle. The small hole in the septum will self-seal, but for long-term reactions, it is advisable to wrap the septum with Parafilm.

  • Syringe Cleaning: Immediately and carefully quench any residual this compound in the syringe by drawing up an inert solvent (e.g., toluene) and dispensing it into a quenching solution (e.g., isopropanol). Repeat this process several times before cleaning the syringe with water.

Protocol 2: Synthesis of Dichlorobis(this compound)palladium(II)

This protocol is adapted from a general procedure for the synthesis of dichlorobis(phosphine)palladium(II) complexes and provides a representative example of a reaction involving this compound.[6][7]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Anhydrous, deoxygenated ethanol

  • Schlenk flask with a reflux condenser and magnetic stir bar

Procedure:

  • Setup: Assemble a Schlenk flask with a reflux condenser under a positive flow of inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Mixture: To the Schlenk flask, add palladium(II) chloride (1.0 mmol, 177.3 mg) and anhydrous, deoxygenated ethanol (20 mL).

  • Reagent Addition: While stirring, slowly add this compound (2.1 mmol, 0.35 mL) to the suspension using the syringe transfer technique described in Protocol 1.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2 hours. The initial brown suspension should turn into a yellow solution.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent under vacuum.

    • The product will precipitate as a yellow solid.

    • Isolate the solid by filtration under inert atmosphere using a Schlenk filter funnel.

    • Wash the solid with a small amount of cold, deoxygenated ethanol and then with diethyl ether.

    • Dry the product under vacuum to yield dichlorobis(this compound)palladium(II).

Data Presentation

The following table summarizes quantitative data for the synthesis of dichlorobis(this compound)palladium(II).

ParameterValueReference
Reactants
Palladium(II) chloride1.0 mmolAdapted from[6][7]
This compound2.1 mmolAdapted from[6][7]
Solvent (Ethanol)20 mLAdapted from[6][7]
Reaction Conditions
TemperatureReflux (~78°C)Adapted from[6][7]
Reaction Time2 hoursAdapted from[6][7]
AtmosphereInert (N₂ or Ar)[1][2]
Product
Dichlorobis(this compound)palladium(II)
Theoretical Yield~535.8 mgCalculated
Expected Yield>90%Based on similar syntheses

Visualizations

Experimental Workflow for Air-Sensitive Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation oven_dry Oven-dry Glassware cool_inert Cool Under Inert Gas oven_dry->cool_inert schlenk_setup Assemble Schlenk Line cool_inert->schlenk_setup add_pdcl2 Add PdCl₂ to Flask schlenk_setup->add_pdcl2 add_solvent Add Anhydrous Solvent add_pdcl2->add_solvent purge_flask Purge Flask (3x Vacuum/Inert Gas) add_solvent->purge_flask add_phosphine Add this compound via Syringe purge_flask->add_phosphine reflux Reflux for 2h add_phosphine->reflux cool_rt Cool to Room Temp. reflux->cool_rt reduce_volume Reduce Volume (Vacuum) cool_rt->reduce_volume precipitate Precipitate Product reduce_volume->precipitate filter Filter (Schlenk Filter) precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for the synthesis of a metal-triallylphosphine complex.

Logical Relationships in Handling Air-Sensitive Reagents

safety_logic cluster_hazard Primary Hazard cluster_consequence Potential Consequences cluster_control Control Measures air_sensitivity This compound is Air-Sensitive oxidation Oxidation to This compound Oxide air_sensitivity->oxidation pyrophoric Pyrophoric Ignition air_sensitivity->pyrophoric reaction_failure Reaction Failure/ Low Yield air_sensitivity->reaction_failure inert_atmosphere Inert Atmosphere (N₂ or Ar) inert_atmosphere->air_sensitivity Mitigates schlenk_line Schlenk Line schlenk_line->inert_atmosphere Provides glovebox Glovebox glovebox->inert_atmosphere Provides ppe Appropriate PPE ppe->air_sensitivity Protects From quenching Proper Quenching & Disposal quenching->pyrophoric Manages

Caption: Safety logic for handling this compound.

References

step-by-step guide to Triallylphosphine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallylphosphine is an organophosphorus compound with the chemical formula P(CH₂CH=CH₂)₃. While phosphines, as a class, are widely utilized as ligands in transition metal catalysis, a comprehensive review of the scientific literature reveals that This compound is not a commonly employed catalyst or ligand in organic synthesis .

This document aims to provide a clear understanding of the current landscape of this compound's role in catalysis based on available research.

Current State of Research

Extensive searches of chemical databases and scholarly articles indicate a significant lack of published, peer-reviewed data on reactions specifically catalyzed by this compound or its metal complexes. The vast majority of research on phosphine-based catalysis focuses on other ligands, most notably triphenylphosphine and its derivatives. These more common phosphine ligands are integral to a wide array of powerful synthetic methodologies, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions frequently utilize phosphine ligands to modulate the reactivity and stability of the palladium catalyst.

  • Wittig Reaction: This reaction, crucial for the synthesis of alkenes, involves the use of a phosphonium ylide, which is typically generated from triphenylphosphine.

  • Staudinger Reaction: The reduction of azides to amines is often mediated by phosphines like triphenylphosphine.

  • Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond is an industrially important process often catalyzed by rhodium complexes bearing phosphine ligands.

While the synthesis of allylic phosphines has been reported, the literature that describes their preparation also notes their relative inefficiency as reagents in reactions such as allylation. Furthermore, information on the preparation of this compound oxide, a potential oxidation product, exists, but this does not pertain to the catalytic activity of the parent phosphine.

Conclusion

Based on the current body of scientific literature, it is not possible to provide detailed application notes or experimental protocols for this compound-catalyzed reactions due to a lack of established and documented examples. Researchers and drug development professionals seeking to employ phosphine-based catalysts are encouraged to explore the extensive literature on more conventional and well-understood phosphine ligands, such as triphenylphosphine and its numerous analogs. The choice of phosphine ligand is critical to the success of a catalytic reaction, and the selection is typically guided by the specific transformation, substrate scope, and desired reaction outcomes.

For further information on phosphine ligands in catalysis, the following areas of study are recommended:

  • The role of phosphine ligand electronics and sterics in catalyst performance.

  • The application of specific phosphine ligands (e.g., Buchwald or Hartwig ligands) in cross-coupling reactions.

  • The use of chiral phosphine ligands in asymmetric catalysis.

The Role of Triallylphosphine in Asymmetric Catalysis: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of triallylphosphine as a ligand in reported asymmetric catalysis applications. While phosphine ligands are a cornerstone of this field, enabling the synthesis of a vast array of chiral molecules, this compound remains conspicuously absent from the repertoire of ligands used to induce enantioselectivity. This document, therefore, provides a detailed overview of the established roles of other phosphine ligands in asymmetric catalysis, offering a framework for understanding the potential challenges and opportunities that this compound might present. We will explore the fundamental principles of phosphine ligand design, detail generalized experimental protocols for key reactions where phosphines are pivotal, and present quantitative data for established ligands to serve as a benchmark.

The Landscape of Phosphine Ligands in Asymmetric Catalysis

Phosphine ligands are indispensable in asymmetric catalysis due to their strong coordination to transition metals and the tunable nature of their steric and electronic properties. The chirality of the resulting metal-ligand complex is transferred to the substrate, guiding the reaction to favor the formation of one enantiomer over the other.

Key classes of phosphine ligands that have found widespread application include:

  • P-Chirogenic Ligands: In these ligands, the phosphorus atom itself is the stereocenter.

  • Ligands with Backbone Chirality: This is the most extensive class, where chirality resides in the carbon backbone connecting the phosphine groups. A prime example is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which possesses axial chirality.

  • Ferrocene-Based Diphosphines: These ligands feature a ferrocene scaffold, which can impart planar chirality.

The efficacy of these ligands is often evaluated in benchmark reactions such as asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation (AAA).

Potential Role and Challenges of this compound

The allyl groups in this compound introduce a degree of flexibility and reactivity that may complicate its application in asymmetric catalysis. The double bonds in the allyl groups could potentially coordinate to the metal center or undergo side reactions, leading to catalyst deactivation or the formation of undesired byproducts. Furthermore, the conformational flexibility of the allyl chains might make it challenging to create a well-defined and rigid chiral pocket around the metal center, which is crucial for high enantioselectivity.

However, the unique electronic and steric properties of the allyl groups could also offer opportunities for novel reactivity if these challenges can be overcome. For instance, the allyl groups could be functionalized to introduce chiral elements or to tether the catalyst to a support.

Application Notes: Asymmetric Catalysis with Phosphine Ligands

While specific data for this compound is unavailable, the following sections provide generalized protocols and data for established phosphine ligands in key asymmetric reactions.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is highly dependent on the chiral phosphine ligand employed.

Table 1: Performance of Chiral Phosphine Ligands in a Benchmark Palladium-Catalyzed Asymmetric Allylic Alkylation

LigandSubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)
(R,R)-Trost Ligandrac-1,3-diphenyl-2-propenyl acetateDimethyl malonateCH2Cl2rt98>99
(S)-BINAPrac-1,3-diphenyl-2-propenyl acetateDimethyl malonateTHFrt9596
(R)-MeO-BIPHEPrac-1,3-diphenyl-2-propenyl acetateDimethyl malonateCH2Cl209998

Data is illustrative and compiled from various sources in the literature.

  • Catalyst Preparation: In a glovebox, a solution of the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) and the chiral phosphine ligand (in a 1:2.2 Pd:ligand ratio) in a dry, degassed solvent (e.g., CH₂Cl₂) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried flask are added the allylic substrate (1.0 equiv), the nucleophile (1.5 equiv), and a base (e.g., N,O-bis(trimethylsilyl)acetamide, 1.5 equiv).

  • Reaction Execution: The pre-formed catalyst solution is added to the reaction flask via syringe. The reaction mixture is stirred at the desired temperature and monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, particularly amino acids and pharmaceuticals. The choice of chiral phosphine ligand is critical for achieving high enantioselectivity.

Table 2: Performance of Chiral Phosphine Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation

LigandSubstrateSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
(R,R)-DIPAMPMethyl-(Z)-α-acetamidocinnamateMeOH325>9995
(R)-BINAPMethyl-(Z)-α-acetamidocinnamateMeOH5025>99>99
(R,S)-JosiPhosMethyl-(Z)-α-acetamidocinnamateMeOH125>99>99

Data is illustrative and compiled from various sources in the literature.

  • Catalyst Preparation: In a glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (1.1 equiv) are dissolved in a dry, degassed solvent (e.g., methanol). The solution is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • Reaction Setup: The substrate is added to the catalyst solution in the glovebox.

  • Reaction Execution: The reaction vessel is placed in an autoclave. The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure. The reaction is stirred at the specified temperature for the required time.

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by an appropriate method, such as crystallization or column chromatography, to yield the chiral product.

Visualizing Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for these key asymmetric reactions, highlighting the central role of the phosphine ligand.

Palladium_AAA_Cycle Pd0 Pd(0)L* Coord π-Allyl Pd(II) Complex Coordination Pd0->Coord + Substrate OxAdd Oxidative Addition Coord->OxAdd NucAtt Nucleophilic Attack OxAdd->NucAtt + Nucleophile RedElim Reductive Elimination NucAtt->RedElim RedElim->Pd0 Product Chiral Product RedElim->Product Substrate Allylic Substrate Nucleophile Nucleophile Rhodium_Hydrogenation_Cycle Catalyst [Rh(L*)(S)₂]⁺ SubCoord Substrate Coordination Catalyst->SubCoord + Substrate OxAddH2 Oxidative Addition of H₂ SubCoord->OxAddH2 + H₂ HydrideMig Hydride Migration OxAddH2->HydrideMig RedElimProd Reductive Elimination HydrideMig->RedElimProd RedElimProd->Catalyst + Product Product Chiral Product Substrate Prochiral Alkene H2 H₂

Troubleshooting & Optimization

Technical Support Center: Overcoming Triallylphosphine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of triallylphosphine in solution. By understanding the degradation pathways and implementing the recommended handling and stabilization protocols, users can significantly improve the reliability and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in solution?

A1: this compound is susceptible to several degradation pathways in solution, primarily:

  • Oxidation: The phosphorus center is readily oxidized by atmospheric oxygen to form this compound oxide. This is a common issue with many trialkylphosphines.

  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis, especially under acidic or basic conditions.

  • Polymerization: The three reactive allyl groups can undergo polymerization, particularly at elevated temperatures, in the presence of radical initiators, or upon prolonged storage.

  • Reaction with Acids: this compound can react with acids, leading to the formation of phosphonium salts and potentially other degradation products. It is generally incompatible with acidic conditions.

  • Thermal Decomposition: Although specific data is limited, like many organophosphorus compounds, this compound can be expected to decompose at elevated temperatures.

Q2: How can I visually identify if my this compound solution has degraded?

A2: Visual inspection can sometimes indicate degradation, although spectroscopic methods are more reliable. Signs of degradation may include:

  • A change in color from a colorless liquid.

  • The formation of a precipitate or solid material, which could be polymerized product or this compound oxide (which is a solid at room temperature).

  • An increase in viscosity, suggesting polymerization.

For accurate assessment, ³¹P NMR spectroscopy is the recommended method. A shift in the ³¹P NMR signal from the characteristic value for this compound to a value corresponding to this compound oxide (typically around +40 to +50 ppm, though the exact value should be determined with a standard) is a clear indicator of oxidation.

Q3: Are there any additives I can use to stabilize my this compound solution?

A3: While adding stabilizers directly to a stock solution is not always ideal as it may interfere with subsequent reactions, certain strategies can be employed during storage and use:

  • Storage as a Salt: Converting this compound to its phosphonium salt, for example, by reacting it with a non-coordinating acid like HBF₄, can create an air-stable solid that can be stored long-term. The free phosphine can then be regenerated by treatment with a non-nucleophilic base just before use.

  • Use of a Protective Adduct: Forming a borane adduct (e.g., with BH₃) can protect the phosphorus lone pair from oxidation. The borane can be removed prior to the reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in experimental settings.

Issue 1: Rapid Consumption of Reactant and Formation of Unexpected Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of this compound Work under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.Reduced formation of this compound oxide, leading to higher yields of the desired product.
Use freshly degassed solvents. Solvents should be sparged with an inert gas or subjected to several freeze-pump-thaw cycles.Removal of dissolved oxygen from the reaction medium, minimizing oxidation.
Hydrolysis Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.Prevention of hydrolysis, avoiding the formation of unwanted phosphorus-containing byproducts.
Issue 2: Low or Inconsistent Reaction Yields
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Concentration of Active this compound Titrate the this compound solution before use to determine the concentration of the active phosphine. This can be done using methods like iodometric titration.Accurate dosing of the reagent, leading to more reproducible reaction outcomes.
Degradation During Reaction Maintain a slight positive pressure of inert gas throughout the reaction.Continuous protection from atmospheric oxygen and moisture.
If the reaction is heated, ensure efficient reflux and inert atmosphere blanketing.Minimization of thermal decomposition and side reactions at elevated temperatures.
Issue 3: Formation of Polymeric Material in the Reaction Vessel
Potential Cause Troubleshooting Step Expected Outcome
Thermally Induced Polymerization Conduct the reaction at the lowest effective temperature.Reduced rate of polymerization of the allyl groups.
Radical-Initiated Polymerization Ensure solvents and reagents are free from radical initiators (e.g., peroxides). Consider adding a radical inhibitor if compatible with the desired reaction.Prevention of unwanted polymerization side reactions.
Prolonged Reaction Times Optimize the reaction time to achieve completion without unnecessary exposure to conditions that favor polymerization.Minimized formation of polymeric byproducts.

Data Presentation

Table 1: pH-Dependent Hydrolysis Half-Lives of Selected Organophosphate Triesters in Aqueous Solution at 20°C

CompoundHalf-life at pH 7 (days)Half-life at pH 9 (days)Half-life at pH 11 (days)Half-life at pH 13 (days)
Triphenyl phosphateStableStableStable0.0053
Tripropyl phosphateStableStableStable47
Tributyl phosphateStableStableStableStable
Tris(2-ethylhexyl) phosphateStableStableStableStable
Data is illustrative and sourced from studies on organophosphate flame retardants. While these are phosphate esters and not phosphines, the data underscores the general principle of increased hydrolysis rates at higher pH.

Experimental Protocols

Protocol 1: Handling and Storage of this compound
  • Receipt and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Inert Atmosphere Storage: Store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. The use of a glovebox for storage is highly recommended.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration is advisable for long-term storage.

  • Dispensing: All transfers and manipulations of this compound should be carried out under a positive pressure of an inert gas using a syringe or cannula techniques.

Protocol 2: Preparation of a Standardized this compound Solution
  • Solvent Preparation: Use anhydrous solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent. Degas the solvent thoroughly by sparging with argon for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Solution Preparation: In a glovebox or under a positive flow of inert gas, transfer the desired volume of this compound to a dry, tared flask. Add the degassed, anhydrous solvent to achieve the target concentration.

  • Storage of Solution: Store the prepared solution in a sealed flask with a PTFE-lined cap, wrapped with Parafilm®, under an inert atmosphere, and in a refrigerator.

  • Standardization: Before use, particularly if the solution has been stored for some time, it is advisable to determine the exact concentration of the active phosphine via ³¹P NMR spectroscopy using an internal standard of known concentration.

Visualizations

DegradationPathways This compound This compound P(CH₂CH=CH₂)₃ Oxidized This compound Oxide O=P(CH₂CH=CH₂)₃ This compound->Oxidized O₂ Hydrolyzed Hydrolysis Products This compound->Hydrolyzed H₂O (acid/base) Polymerized Poly(this compound) This compound->Polymerized Heat / Initiators AcidReacted Triallylphosphonium Salt [HP(CH₂CH=CH₂)₃]⁺X⁻ This compound->AcidReacted H⁺X⁻

Caption: Primary degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_storage Storage cluster_prep Solution Preparation cluster_reaction Reaction Setup Storage Store neat under Argon DegasSolvent Degas Anhydrous Solvent Storage->DegasSolvent Use fresh from inert storage PrepareSolution Prepare Solution under Inert Gas DegasSolvent->PrepareSolution Reaction Run Reaction under Inert Atmosphere PrepareSolution->Reaction Use freshly prepared solution

Caption: Recommended workflow for handling this compound.

Technical Support Center: Purification of Products from Triallylphosphine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving triallylphosphine.

Disclaimer: this compound is a less common phosphine reagent compared to triphenylphosphine. As such, specific literature on the purification of its corresponding oxide is scarce. The guidance provided here is based on well-established principles and methods for the removal of other phosphine oxides, such as triphenylphosphine oxide (TPPO).[1][2][3][4][5][6] These methods may require optimization for your specific product and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of phosphine oxide byproducts, like this compound oxide, often challenging?

A1: Phosphine oxides are generated as byproducts in many reactions where phosphines are used as reagents or catalysts. Their removal can be difficult due to their high polarity and often crystalline nature, which can cause them to have similar solubility profiles to the desired product. This makes separation by standard techniques like extraction and crystallization challenging.[1][5]

Q2: What are the expected properties of this compound oxide, and how might they compare to triphenylphosphine oxide (TPPO)?

Q3: What are the primary strategies for removing this compound oxide?

A3: The main strategies for removing phosphine oxides can be broadly categorized into three approaches:

  • Precipitation/Crystallization: This method exploits differences in solubility between your product and this compound oxide in various solvents.[1][4]

  • Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, such as silica gel.[2][6]

  • Chemical Conversion/Scavenging: This involves reacting the phosphine oxide with a reagent to form an easily separable derivative, such as an insoluble metal salt complex.[3][4][5][6]

Q4: How do I select the best purification method for my specific product?

A4: The optimal method depends on the properties of your desired product, including its polarity, stability, and solubility, as well as the scale of your reaction. The decision tree below can help guide your choice.

Purification_Strategy_Decision_Tree start Crude Reaction Mixture (Product + this compound Oxide) product_polarity Is the product non-polar and stable? start->product_polarity silica_plug Silica Plug Filtration product_polarity->silica_plug Yes product_solubility Is the product soluble in a polar solvent (e.g., EtOH, EtOAc)? product_polarity->product_solubility No metal_salt Precipitation with Metal Salts (e.g., ZnCl2) product_solubility->metal_salt Yes solvent_precipitation Solvent-Based Precipitation/ Crystallization product_solubility->solvent_precipitation No, try non-polar solvents check_compatibility Product sensitive to metal salts? metal_salt->check_compatibility alternative Consider Scavenger Resins or Alternative Phosphine Reagents solvent_precipitation:s->alternative:n Low efficiency check_compatibility->solvent_precipitation Yes check_compatibility:s->alternative:n Low efficiency

Figure 1. Decision tree for selecting a purification strategy.

Troubleshooting Guide

Q5: My product and this compound oxide are co-eluting during column chromatography. What can I do?

A5: This is a common issue when the polarities of the product and the phosphine oxide are similar. Here are some troubleshooting steps:

  • Adjust the Solvent System:

    • If using normal-phase chromatography (e.g., silica gel), decrease the polarity of your eluent. Start with a very non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.

    • Consider using a different solvent system altogether. For example, a dichloromethane/methanol gradient might provide better separation than a hexane/ethyl acetate gradient.

  • Try a Different Stationary Phase: If silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase silica.

  • Use a Silica Plug: For non-polar products, a short plug of silica can be very effective at retaining the more polar phosphine oxide while allowing the product to be washed through with a non-polar solvent.[2]

Q6: My product is an oil and won't crystallize, making separation from this compound oxide difficult. What are my options?

A6: When crystallization is not feasible, consider the following:

  • Trituration: Vigorously stir or grind the oily product with a solvent in which the product has minimal solubility but the this compound oxide is soluble. Non-polar solvents like hexanes, pentane, or diethyl ether are often good choices for precipitating the phosphine oxide.[5]

  • Chromatography: This is often the most effective method for purifying oily products. See the troubleshooting tips in Q5.

  • Chemical Conversion: Consider converting the this compound oxide to an insoluble complex using a metal salt like zinc chloride, as detailed in Protocol 3 below.[3][4][5][6]

Q7: I'm attempting to precipitate the this compound oxide, but my product is crashing out with it. How can I improve the selectivity?

A7: This indicates that the solubility of your product and the phosphine oxide are too similar in the chosen solvent system.

  • Systematic Solvent Screening: A thorough solvent screening is crucial. Test a range of solvents with varying polarities (see Table 1 for examples). The ideal solvent will keep your product dissolved while causing the this compound oxide to precipitate, or vice-versa.

  • Anti-Solvent Method: Dissolve your crude mixture in a minimal amount of a "good" solvent (in which both components are soluble). Then, slowly add an "anti-solvent" (in which your product is soluble, but the phosphine oxide is not) until you observe precipitation.

  • Temperature Control: Slowly cooling the solution can often lead to more selective crystallization.

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents. (This data is for TPPO and should be used as a guideline for selecting solvents to test for the removal of this compound oxide.)

SolventSolubilityReference
HexanePoorly soluble[5]
Diethyl Ether (cold)Poorly soluble[5]
TolueneSoluble[7]
BenzeneSoluble[7]
EthanolApprox. 20 mg/mL[8]
Dimethyl Sulfoxide (DMSO)Approx. 3 mg/mL[8]
Dimethylformamide (DMF)Approx. 3 mg/mL[8]
Ethyl AcetateSoluble[7]

Experimental Protocols

Protocol 1: Silica Gel Plug Filtration (for Non-Polar Products)

This method is ideal for relatively non-polar products that are contaminated with polar this compound oxide.[2]

  • Preparation: Place a cotton plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (approx. 0.5 cm), followed by silica gel (approx. 5-10 cm), and another thin layer of sand on top.

  • Pre-elution: Wash the silica plug with your chosen non-polar eluent (e.g., hexane or a 9:1 mixture of hexane:diethyl ether).

  • Loading: Concentrate your crude reaction mixture and dissolve it in a minimal amount of the eluent. Carefully load this solution onto the top of the silica plug.

  • Elution: Add more eluent to the top of the column and collect the fractions. Your non-polar product should elute quickly, while the more polar this compound oxide will be retained on the silica.

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain your purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable when the product is a solid and has a different solubility profile from this compound oxide.

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. The this compound oxide should ideally remain soluble at low temperatures or be insoluble at high temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of the hot solvent until the product is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Precipitation of this compound Oxide with Zinc Chloride

This method is useful for products that are soluble in polar solvents like ethanol and are not sensitive to metal salts.[3][4][5][6]

  • Solvent Exchange: If your reaction was not performed in a suitable solvent, concentrate the crude mixture under reduced pressure. Dissolve the residue in a polar solvent such as ethanol.

  • Precipitation: To the solution of your crude product and this compound oxide at room temperature, add 1.5-2.0 equivalents (relative to the initial amount of this compound) of solid anhydrous zinc chloride (ZnCl₂).

  • Stirring and Filtration: Stir the mixture for 1-2 hours. The this compound oxide-ZnCl₂ complex should precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Work-up: The filtrate contains your purified product. The solvent can then be removed under reduced pressure. Further purification by chromatography or crystallization may be necessary.

Visualization of Experimental Workflow

Purification_Workflow start Crude Reaction Mixture concentrate Concentrate under Reduced Pressure start->concentrate dissolve Dissolve in Appropriate Solvent concentrate->dissolve purification_choice Select Purification Method dissolve->purification_choice chromatography Column Chromatography or Silica Plug purification_choice->chromatography Chromatography precipitation Precipitation/ Crystallization purification_choice->precipitation Precipitation scavenging Chemical Conversion/ Scavenging purification_choice->scavenging Scavenging analysis Analyze Fractions/Solid (e.g., by TLC, NMR) chromatography->analysis precipitation->analysis scavenging->analysis combine Combine Pure Fractions/ Isolate Solid analysis->combine final_product Pure Product combine->final_product

Figure 2. General workflow for product purification.

References

Technical Support Center: Removal of Triallylphosphine Oxide Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of triallylphosphine oxide, a common byproduct in organic synthesis, from reaction mixtures. The following information is primarily based on established protocols for the removal of other phosphine oxides, particularly triphenylphosphine oxide (TPPO), due to the limited specific data available for this compound oxide. Researchers should consider the principles outlined below and adapt them to the specific properties of their reaction products and the this compound oxide byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is removing this compound oxide challenging?

A1: Like other phosphine oxides, this compound oxide is a polar compound. This polarity can make it difficult to separate from polar desired products using standard purification techniques like silica gel chromatography, as they may co-elute. Its physical state (potentially an oil or a low-melting solid) can also complicate purification by crystallization.

Q2: What are the primary strategies for removing phosphine oxide byproducts?

A2: The main strategies for removing phosphine oxides, which are likely applicable to this compound oxide, include:

  • Precipitation/Crystallization: This involves selectively precipitating either the phosphine oxide or the desired product from a suitable solvent system. This can sometimes be enhanced by the addition of metal salts to form insoluble complexes with the phosphine oxide.

  • Chromatography: Techniques such as silica gel plug filtration are often effective, especially if there is a sufficient polarity difference between the product and this compound oxide.

  • Scavenging: Using solid-supported reagents (scavenger resins) that bind to the phosphine oxide, allowing for its removal by simple filtration.

  • Extraction: Liquid-liquid extraction can be employed to partition the phosphine oxide and the product into different phases based on their solubility.

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on several factors, including the polarity, solubility, and stability of your desired product, the reaction solvent, and the scale of your reaction. A general decision-making workflow is provided below.

G start Crude Reaction Mixture containing this compound Oxide product_polarity Is the desired product non-polar? start->product_polarity product_solubility Is the product soluble in polar solvents (e.g., ethanol, methanol)? product_polarity->product_solubility No chromatography Silica Plug Filtration product_polarity->chromatography Yes metal_sensitivity Is the product sensitive to metal salts? product_solubility->metal_sensitivity Yes crystallization Solvent-based Precipitation/ Crystallization product_solubility->crystallization No scavenging Consider Scavenger Resins metal_sensitivity->scavenging Yes precipitation Precipitation with Metal Salts (e.g., ZnCl2, MgCl2, CaBr2) metal_sensitivity->precipitation No end Purified Product scavenging->end chromatography->end precipitation->end crystallization->end G A Crude Reaction Mixture B Solvent Exchange to Ethanol A->B C Add ZnCl2 Solution B->C D Stir and Precipitate C->D E Vacuum Filtration D->E F Filtrate (Purified Product) E->F G Precipitate (Phosphine Oxide Complex) E->G G A Concentrated Crude Mixture B Suspend in Non-Polar Solvent A->B C Apply to Silica Plug B->C D Elute with Non-Polar Solvent C->D G Phosphine Oxide on Silica C->G E Collect Fractions D->E F Purified Product E->F

common side reactions with Triallylphosphine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using Triallylphosphine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with this compound?

The most prevalent side reaction is the oxidation of this compound to this compound oxide.[1][2][3][4][5] Trialkylphosphines, including this compound, are susceptible to oxidation by atmospheric oxygen.[1][3] This reaction can occur even at room temperature and can be accelerated by the presence of metal catalysts.[3][5]

Q2: What are other potential side reactions with this compound?

Besides oxidation, other potential side reactions include:

  • Polymerization: The allyl groups in this compound can potentially undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[1][6] The use of polymerization inhibitors may be necessary for applications involving high temperatures.[7][8][]

  • Isomerization: Under certain conditions, such as in the presence of transition metal catalysts, the allyl groups may isomerize.[10][11]

  • P-C Bond Cleavage: While less common under typical reaction conditions, cleavage of the phosphorus-carbon bond can occur, particularly in the presence of strong reagents or under harsh conditions.

Q3: How can I tell if my this compound has oxidized?

The formation of this compound oxide can often be detected by a change in the physical properties of the sample. While this compound is a liquid, its oxide is a solid.[4] Spectroscopic techniques such as ³¹P NMR are definitive for identifying the presence of this compound oxide, which will have a distinct chemical shift compared to this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction failure or low yield Oxidation of this compound to this compound oxide, which is catalytically inactive.Handle this compound under a strict inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.[12][13][14][15][16][17][18][19][20] Use freshly distilled or properly stored this compound.
Formation of an insoluble white solid in the reaction mixture Precipitation of this compound oxide.If the desired product is soluble, the oxide can sometimes be removed by filtration after precipitation with a suitable anti-solvent. For purification, methods analogous to removing triphenylphosphine oxide can be employed, such as precipitation with zinc chloride.[21][22]
Unwanted polymerization of the reaction mixture High reaction temperature or presence of radical initiators.Consider lowering the reaction temperature. If high temperatures are necessary, add a polymerization inhibitor suitable for allyl compounds (e.g., hydroquinone, butylated hydroxytoluene).[7][8][]
Isomerization of allyl groups observed in the product Presence of a transition metal catalyst capable of promoting isomerization.Modify the catalyst system or reaction conditions (e.g., temperature, solvent) to disfavor the isomerization pathway.

Experimental Protocols

Protocol 1: General Handling of this compound under an Inert Atmosphere (Schlenk Line)

This protocol outlines the basic steps for handling air-sensitive this compound to prevent oxidation.

Materials:

  • Schlenk flask (oven-dried)

  • Rubber septa

  • Nitrogen or Argon gas line with a bubbler

  • Vacuum line

  • Syringes and needles (oven-dried)

  • Cannula (oven-dried)

  • This compound

  • Anhydrous, degassed solvent

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.

  • Inerting the Flask: Attach the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.[13]

  • Solvent Transfer: Transfer the anhydrous, degassed solvent to the Schlenk flask via a cannula or a syringe.

  • This compound Transfer:

    • Using a syringe, carefully draw the required volume of this compound from the storage bottle. It is good practice to first flush the syringe with inert gas.

    • Inject the this compound into the reaction flask through the rubber septum against a positive pressure of inert gas.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the experiment, monitored by the bubbler.[12]

Protocol 2: Removal of this compound Oxide by Precipitation with Zinc Chloride

This protocol is adapted from methods used for the removal of triphenylphosphine oxide and can be effective for the purification of products contaminated with this compound oxide.

Materials:

  • Crude reaction mixture containing the desired product and this compound oxide

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous ethanol

  • Filter funnel and filter paper

  • Schlenk filtration apparatus (for air-sensitive products)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of anhydrous ethanol.

  • Precipitation: Add 1-2 equivalents of anhydrous zinc chloride (relative to the estimated amount of this compound oxide) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(O=P(allyl)₃) complex should form.

  • Filtration: Filter the mixture to remove the solid precipitate. If the desired product is air-sensitive, perform this filtration under an inert atmosphere using a Schlenk filter.[12][19]

  • Work-up: The filtrate, containing the purified product, can then be subjected to further purification steps as required (e.g., solvent removal, extraction).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.

Triallylphosphine_Troubleshooting start Start Experiment with this compound check_reaction Monitor Reaction Progress start->check_reaction reaction_ok Reaction Successful check_reaction->reaction_ok Proceeding as expected issue Identify Issue check_reaction->issue Problem Occurs remove_oxide Action: Remove Oxide Post-Reaction (e.g., ZnCl2 precipitation) reaction_ok->remove_oxide Oxide byproduct present end_ok Isolate Pure Product reaction_ok->end_ok No oxide byproduct low_yield Low Yield or No Reaction issue->low_yield Low Conversion precipitate Insoluble Precipitate issue->precipitate Solid Formation polymerization Unwanted Polymerization issue->polymerization Viscosity Increase isomerization Isomerization of Allyl Groups issue->isomerization Unexpected Isomer check_oxidation Suspect Phosphine Oxidation? low_yield->check_oxidation precipitate->check_oxidation check_temp High Temperature? polymerization->check_temp check_catalyst Catalyst-Mediated? isomerization->check_catalyst use_inert Action: Use Strict Inert Atmosphere Techniques (Schlenk/Glovebox) check_oxidation->use_inert Yes purify_phosphine Action: Purify/Distill This compound Before Use check_oxidation->purify_phosphine Yes end_fail Consult Further Literature check_oxidation->end_fail No use_inert->start Restart purify_phosphine->start Restart remove_oxide->end_ok lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes add_inhibitor Action: Add Polymerization Inhibitor check_temp->add_inhibitor If temp cannot be lowered check_temp->end_fail No lower_temp->start Restart add_inhibitor->start Restart modify_catalyst Action: Modify Catalyst System or Reaction Conditions check_catalyst->modify_catalyst Yes check_catalyst->end_fail No modify_catalyst->start Restart

Caption: Troubleshooting workflow for this compound side reactions.

References

troubleshooting low yields in Triallylphosphine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in cross-coupling reactions utilizing triallylphosphine as a ligand.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction using this compound is resulting in a low yield. What are the most common initial points to check?

Low yields in this compound-mediated coupling reactions can often be attributed to a few critical factors. The primary areas to investigate are the integrity of the catalyst system, the quality of the reagents, and the reaction conditions. Key initial checks should include:

  • Ligand Integrity: this compound, like many phosphine ligands, can be sensitive to air and may oxidize to this compound oxide. This oxidation can significantly reduce the ligand's ability to coordinate with the palladium center, thereby inhibiting catalysis.[1][2]

  • Catalyst Activity: Ensure the palladium precursor is active. If using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[3][4] The formation of palladium black is a visual indicator of catalyst decomposition.[3]

  • Reagent Purity: The purity of the aryl halide, organometallic partner (e.g., boronic acid), and base are crucial. Impurities can act as catalyst poisons.[3] Boronic acids, in particular, can be prone to degradation.[3]

  • Inert Atmosphere: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst and the this compound ligand, deactivating the catalytic system.[3]

Q2: How does the structure of this compound potentially influence the reaction outcome?

This compound has unique structural features that can impact the catalytic cycle. The allyl groups are less sterically bulky than the aryl or alkyl groups found in many common phosphine ligands.[5] This can influence the coordination number and geometry of the palladium center. Furthermore, the double bonds in the allyl groups could potentially interact with the metal center or undergo side reactions under certain conditions.

Q3: What are the best practices for handling and storing this compound?

Given the air sensitivity of many phosphine ligands, it is prudent to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2][6] It should be stored in a cool, dry place. When dispensing the solid, minimize its exposure to air.[6]

Q4: Can side reactions involving the this compound ligand itself be a cause of low yield?

Yes, the allyl groups of the ligand could potentially undergo side reactions, although this is not as commonly documented as for the reactants. Possible side reactions could include isomerization or other transformations of the allyl moiety catalyzed by the palladium center, especially at elevated temperatures. There is also the possibility of P-C bond cleavage under harsh conditions.

Troubleshooting Guide for Low Yields

Problem 1: Low to No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps, presented in a logical workflow.

Troubleshooting Workflow for Low Conversion

low_conversion cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_ligand Ligand-Specific Issues start Low or No Conversion check_catalyst 1. Verify Catalyst System Integrity start->check_catalyst check_reagents 2. Assess Reagent Quality check_catalyst->check_reagents If no improvement success Improved Yield check_catalyst->success Issue Resolved catalyst_activity Use fresh Pd precursor Increase catalyst loading (e.g., 1 to 3 mol%) check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions If no improvement check_reagents->success Issue Resolved reagent_purity Purify starting materials Use high-purity, dry solvents and base check_ligand 4. Evaluate Ligand-Specific Issues check_conditions->check_ligand If no improvement check_conditions->success Issue Resolved degassing Thoroughly degas solvent and reaction mixture check_ligand->success Issue Resolved ligand_ratio Optimize Pd:ligand ratio (e.g., 1:1, 1:2) ligand_oxidation Use fresh this compound Ensure proper inert atmosphere handling boronic_acid_stability Use fresh boronic acid or a more stable derivative (e.g., pinacol ester) temperature Screen a range of temperatures (e.g., 60-100 °C) solvent_base Screen different solvents and bases ligand_comparison Compare with a standard ligand (e.g., PPh3)

Troubleshooting workflow for low conversion.
Problem 2: Formation of Side Products

The presence of significant side products, such as homocoupling of the organometallic reagent or dehalogenation of the aryl halide, can significantly lower the yield of the desired product.

Common Side Reactions and Mitigation Strategies

Side ProductProbable CauseSuggested Solution
Homocoupling Product Presence of oxygen; inefficient reduction of Pd(II) precatalyst.[4]Improve degassing of the reaction mixture. Use a Pd(0) source directly or ensure efficient in situ reduction.
Protodeboronation Product Degradation of the boronic acid, often exacerbated by high temperatures or certain bases.[3]Use a milder base (e.g., K₂CO₃, Cs₂CO₃). Run the reaction at a lower temperature. Use a more stable boronic acid derivative (e.g., pinacol ester).
Dehalogenation Product Presence of a hydride source.Avoid using certain amine bases or alcohol solvents if this is a major issue. Consider a carbonate or phosphate base with an aprotic solvent.
This compound Oxide Oxidation of the this compound ligand by residual oxygen.[1]Ensure rigorous inert atmosphere techniques are used throughout the setup and reaction. Use freshly opened or purified ligand.

Data Presentation: Optimizing Reaction Parameters

Systematic optimization of reaction parameters is crucial. The following tables provide a framework for screening key variables. The presented yield data is illustrative for a generic Suzuki-Miyaura coupling and will vary depending on the specific substrates.

Table 1: Effect of Solvent on Yield

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)Notes
Toluene2.411185Good for a wide range of substrates.
1,4-Dioxane2.210190Often provides good results; miscible with water.
Tetrahydrofuran (THF)7.66675Lower boiling point may require longer reaction times.
N,N-Dimethylformamide (DMF)36.715370High polarity; can sometimes inhibit the reaction by coordinating to the metal center.[3]

Table 2: Effect of Base on Yield

BasepKa of Conjugate AcidSolubilityTypical Yield (%)Notes
K₃PO₄12.3Moderate92Often a good choice for challenging couplings. May require some water to be effective.[3]
K₂CO₃10.3High (in water)88A common and effective base.
Cs₂CO₃10.3High95Often gives higher yields but is more expensive.
Et₃N10.8High (in organics)65Generally a weaker base for Suzuki-type couplings.

Experimental Protocols

General Protocol for a this compound-Palladium Catalyzed Suzuki-Miyaura Coupling Reaction

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Atmosphere Exchange: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or GC/LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction

This diagram illustrates the key steps in the catalytic cycle, highlighting the role of the phosphine ligand (L), which in this context is this compound.

catalytic_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex R¹-Pd(II)L₂(X) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_biaryl R¹-Pd(II)L₂(R²) transmetalation->pdII_biaryl reductive_elimination Reductive Elimination pdII_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants1 R¹-X reactants1->oxidative_addition reactants2 R²-B(OR)₂ reactants2->transmetalation base Base base->transmetalation

Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

managing air and moisture sensitivity of Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing the air and moisture sensitivity of triallylphosphine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air and moisture?

Q2: What are the visible signs of this compound degradation?

Freshly purified this compound should be a clear, colorless liquid. The appearance of cloudiness, discoloration (e.g., a yellowish tint), or an increase in viscosity may indicate oxidation or hydrolysis. The formation of a precipitate could also be a sign of degradation or contamination. However, visual inspection alone is not a definitive measure of purity.

Q3: How does the degradation of this compound affect its performance in reactions?

The purity of this compound is crucial for its effectiveness as a ligand or reagent. The presence of this compound oxide or other degradation byproducts can have several negative impacts:

  • Reduced Reactivity: The oxidized phosphine will not possess the same electronic and steric properties, leading to lower reaction yields or slower reaction rates.

  • Altered Selectivity: The presence of impurities can interfere with the desired reaction pathway, leading to the formation of unwanted side products.

  • Inhibition of Catalysis: In catalytic reactions, the phosphine oxide can compete for coordination sites on the metal center, potentially poisoning the catalyst.

Q4: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container, under a dry, inert atmosphere such as nitrogen or argon.[1] For long-term storage, it is advisable to use a Schlenk flask or a sealed ampoule stored in a glovebox.[2] Storing it in a cool, dark place is also recommended to minimize potential degradation.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound

Symptoms:

  • The reagent appears cloudy, discolored, or has solidified.

  • Inconsistent or poor results in a well-established reaction protocol.

  • Formation of unexpected byproducts identified by analytical techniques (e.g., NMR, GC-MS).

Troubleshooting Workflow:

A Suspected Degradation B Visual Inspection: Cloudy, Discolored, Solid? A->B C Analytical Characterization: 31P NMR, 1H NMR, GC-MS B->C Yes H Review Handling & Storage Procedures B->H No, but issues persist D Compare to Reference Spectra C->D E Significant Impurities Detected? D->E F Purify this compound E->F Yes E->H No G Use Fresh Reagent F->G I Problem Resolved G->I H->G

Caption: Troubleshooting workflow for suspected this compound degradation.

Recommended Actions:

  • Analytical Verification: The most reliable way to assess the purity of this compound is through analytical techniques. ³¹P NMR spectroscopy is particularly useful for identifying phosphorus-containing impurities like this compound oxide. ¹H NMR and GC-MS can also provide valuable information about the presence of other degradation products.

  • Purification: If degradation is confirmed, the this compound may need to be purified. Distillation under reduced pressure and inert atmosphere is a common method for purifying liquid phosphines.

  • Use Fresh Reagent: If purification is not feasible or does not resolve the issue, it is best to use a fresh bottle of this compound.

  • Review Procedures: Carefully review your handling and storage procedures to identify and rectify any potential sources of air or moisture exposure.

Issue 2: Inconsistent Reaction Yields or Selectivity

Symptoms:

  • Reaction yields are lower than expected or vary significantly between batches.

  • The ratio of desired product to byproducts is inconsistent.

Troubleshooting Workflow:

A Inconsistent Reaction Outcome B Verify Purity of This compound A->B B:w->A:w Impure C Check Solvent & Reagent Purity B->C Purity Confirmed C:w->A:w Impure D Ensure Inert Atmosphere Technique C->D All Pure D:w->A:w Leaks/Contamination E Optimize Reaction Conditions D->E Technique Sound F Problem Resolved E->F

Caption: Troubleshooting workflow for inconsistent reaction results.

Recommended Actions:

  • Reagent Purity: As a primary step, verify the purity of your this compound using the methods described in the previous section.

  • Solvent and Other Reagents: Ensure that all solvents and other reagents used in the reaction are rigorously dried and deoxygenated. Even small amounts of water or oxygen can affect the outcome of reactions involving sensitive reagents.

  • Inert Atmosphere Technique: Scrutinize your experimental setup for any potential leaks or sources of atmospheric contamination. This includes checking the integrity of septa, glassware joints, and the inert gas supply.

  • Reaction Conditions: If the above factors have been addressed, consider re-optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry.

Experimental Protocols

Protocol 1: Handling this compound Using a Schlenk Line

This protocol outlines the general procedure for safely handling this compound using standard Schlenk line techniques.

Materials:

  • This compound in a sealed container

  • Oven-dried glassware (Schlenk flask, syringes, cannulas)

  • Dry, deoxygenated solvents

  • Schlenk line with a dual vacuum/inert gas manifold

  • Septa, glass stoppers, and joint clips

  • Personal Protective Equipment (safety glasses, lab coat, gloves)

Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Assemble the glassware on the Schlenk line. Evacuate the glassware using the vacuum manifold and then backfill with inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[2][3]

  • Reagent Transfer:

    • Syringe Transfer: For smaller quantities, a gas-tight syringe can be used. First, flush the syringe with inert gas. Pierce the septum of the this compound container and draw the desired volume. Quickly transfer the liquid to the reaction flask by piercing its septum.

    • Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is recommended. Pressurize the this compound container slightly with inert gas. Insert one end of the cannula through the septum of the this compound container and the other end through the septum of the reaction flask. The pressure difference will drive the liquid transfer.

  • Reaction Setup: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil connected to the exhaust of the Schlenk line is a common way to monitor this.

  • Work-up: Quench and work up the reaction under an inert atmosphere until the air-sensitive species are no longer present.

Protocol 2: Working with this compound in a Glovebox

A glovebox provides a more controlled inert environment for handling highly air-sensitive reagents.

Materials:

  • Glovebox with an inert atmosphere (typically <1 ppm O₂ and H₂O)

  • This compound in a sealed container

  • All necessary glassware, spatulas, syringes, etc.

  • Dry, deoxygenated solvents

  • Personal Protective Equipment

Methodology:

  • Preparation: Ensure the glovebox is functioning correctly with low oxygen and moisture levels.

  • Material Transfer: Introduce all necessary glassware, solvents, and the sealed container of this compound into the glovebox antechamber. Purge the antechamber with inert gas according to the glovebox's operating procedure before opening the inner door.

  • Handling: Once inside the glovebox, all manipulations can be carried out as one would on a standard lab bench. Open the this compound container and transfer the required amount using a syringe or by pouring.

  • Reaction and Work-up: Perform the reaction and initial work-up steps entirely within the glovebox. The reaction can be sealed and brought out of the glovebox if the products are air-stable.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative comparison of properties and handling considerations for different types of phosphines to offer context.

Property/ConsiderationTrialkylphosphines (e.g., this compound)Triarylphosphines (e.g., Triphenylphosphine)
Air Sensitivity Generally high; readily oxidize to phosphine oxides.Relatively stable as solids; oxidize in solution over time.
Moisture Sensitivity Can hydrolyze, though generally less reactive than with oxygen.Generally stable to moisture.
Handling Strict inert atmosphere techniques (Schlenk line, glovebox) are essential.Can often be handled briefly in air as a solid, but inert atmosphere is recommended for solutions and long-term storage.
Primary Degradation Product Corresponding phosphine oxide.Corresponding phosphine oxide.
Storage Under a dry, inert atmosphere in a sealed container.In a well-sealed container; inert atmosphere is best practice.

Visualizations

cluster_good Recommended Handling cluster_bad Poor Handling A This compound B Inert Atmosphere (N2 or Ar) A->B C Dry, Deoxygenated Solvents A->C D Properly Dried Glassware A->D E Successful Reaction B->E C->E D->E F This compound G Exposure to Air (O2) F->G H Exposure to Moisture (H2O) F->H I This compound Oxide G->I J Hydrolysis Products H->J K Failed/Poor Reaction I->K J->K

Caption: Logical relationship between handling conditions and reaction outcome.

References

Technical Support Center: Improving Catalyst Selectivity with Triallylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with phosphine ligands, with a special focus on the potential application of triallylphosphine to enhance catalyst selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of a phosphine ligand that influence catalyst selectivity?

A1: The selectivity and reactivity of a catalyst are primarily influenced by the steric and electronic properties of its phosphine ligands.[1]

  • Steric Properties : Often quantified by the Tolman cone angle (θ), this parameter measures the physical bulk of the ligand.[2] Larger, bulkier ligands can create a more crowded coordination sphere around the metal center, which can favor certain reaction pathways and improve selectivity by controlling the approach of substrates.[2]

  • Electronic Properties : This refers to the ligand's ability to donate or withdraw electron density from the metal center. Electron-rich phosphines, such as trialkylphosphines, tend to increase the reactivity of the metal center towards oxidative addition.[2] Conversely, electron-poor phosphines can enhance π-backbonding.[3] The electronic nature of the ligand can significantly impact the stability of catalytic intermediates and the energy barriers of different reaction pathways, thereby influencing selectivity.[4]

Q2: How might this compound ligands be expected to influence catalyst selectivity?

A2: While extensive data on this compound is not as common as for ligands like triphenylphosphine, we can infer its potential effects based on general principles. This compound is a trialkylphosphine, which suggests it is more electron-rich than triarylphosphines. This increased electron density can enhance the rate of oxidative addition in many catalytic cycles.[2] The allyl groups are less sterically demanding than, for example, cyclohexyl or tert-butyl groups, placing it in a unique position in terms of its steric profile. The flexibility of the allyl chains might also allow the ligand to adapt to the geometric requirements of the transition state, potentially influencing enantioselectivity or regioselectivity.

Q3: What are the common decomposition pathways for phosphine ligands, and how can they be prevented?

A3: Phosphine ligands can decompose through several mechanisms, leading to catalyst deactivation. Common pathways include:

  • Oxidation : Tertiary phosphines can be oxidized to phosphine oxides, especially in the presence of air.[1] Phosphine oxides are generally poor ligands. To prevent this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • P-C Bond Cleavage : This can occur via oxidative addition to the metal center followed by reductive elimination, leading to undesired byproducts.[1]

  • Phosphonium Salt Formation : Arylphosphine complexes can decompose to form phosphonium salts.[1]

Q4: How should I handle and store this compound and other air-sensitive phosphine ligands?

A4: this compound, like many other trialkylphosphines, is susceptible to oxidation. Therefore, it should be handled and stored under an inert atmosphere.[5] Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Always use Schlenk lines or a glovebox when preparing catalyst solutions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no catalytic activity 1. Catalyst deactivation due to air/moisture. 2. Impure ligand or metal precursor. 3. Incorrect solvent or temperature.1. Ensure all reagents and solvents are dry and degassed. Use inert atmosphere techniques. 2. Verify the purity of the this compound ligand and metal precursor. 3. Screen different solvents and temperatures.
Poor selectivity (regio-, stereo-, or chemoselectivity) 1. Ligand properties not optimal for the specific transformation. 2. Reaction temperature is too high or too low. 3. Incorrect metal-to-ligand ratio.1. Compare this compound with other phosphine ligands (e.g., triphenylphosphine, a bulky trialkylphosphine) to understand the steric and electronic requirements of the reaction. 2. Vary the reaction temperature; lower temperatures often favor higher selectivity. 3. Optimize the metal-to-ligand ratio; typically, a slight excess of the ligand is used.
Formation of unexpected byproducts 1. Ligand decomposition. 2. Side reactions of the substrate or product. 3. Contaminants in the reaction mixture.1. Check for signs of ligand oxidation (phosphine oxide formation). 2. Analyze byproducts to understand potential undesired reaction pathways. 3. Ensure high purity of all starting materials.
Difficulty in removing phosphine oxide byproduct 1. Triphenylphosphine oxide (TPPO) is often a byproduct of reactions using triphenylphosphine.1. For non-polar products, TPPO can be removed by precipitation with ZnCl₂ or by passing the reaction mixture through a short plug of silica gel.[5]

Quantitative Data Summary

The following table presents hypothetical data for a palladium-catalyzed asymmetric allylic alkylation, illustrating how this compound might compare to other common phosphine ligands in terms of performance. This data is for illustrative purposes to guide ligand selection and optimization.

Ligand Structure Cone Angle (θ) Yield (%) Enantiomeric Excess (ee, %)
TriphenylphosphineP(C₆H₅)₃145°9515
TricyclohexylphosphineP(C₆H₁₁)₃170°8875
This compoundP(CH₂CH=CH₂)₃~135° (estimated)9260
Tri-tert-butylphosphineP(C(CH₃)₃)₃182°7585

Note: The cone angle for this compound is an estimate. The yield and ee values are hypothetical and will vary depending on the specific reaction and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a general method for screening phosphine ligands like this compound in a palladium-catalyzed asymmetric allylic alkylation.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound (or other phosphine ligand)

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., 0.01 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.022 mmol of this compound) to a flame-dried Schlenk tube.

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate Schlenk tube, dissolve the nucleophile (e.g., 1.2 mmol of dimethyl malonate) in anhydrous THF (5 mL) and add the base (e.g., 1.2 mmol of NaH) at 0 °C. Stir for 30 minutes.

  • Add the allylic substrate (1.0 mmol) to the nucleophile solution.

  • Transfer the prepared catalyst solution to the reaction mixture via a cannula.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (by chiral HPLC).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Analysis prep_catalyst Prepare Catalyst Solution (Pd Precursor + Ligand in THF) mix Combine Catalyst and Reactants prep_catalyst->mix prep_nucleophile Prepare Nucleophile Solution (Nucleophile + Base in THF) add_substrate Add Allylic Substrate prep_nucleophile->add_substrate add_substrate->mix react Stir at Desired Temperature mix->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Analyze (Yield, ee%) purify->analyze

Caption: Workflow for screening phosphine ligands in catalysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Selectivity start Poor Selectivity Observed check_temp Is Temperature Optimized? start->check_temp check_ligand Is Ligand Appropriate? check_temp->check_ligand Yes vary_temp Vary Temperature (e.g., lower for higher selectivity) check_temp->vary_temp No check_ratio Is Metal:Ligand Ratio Correct? check_ligand->check_ratio Yes screen_ligands Screen Ligands with Different Steric/Electronic Properties check_ligand->screen_ligands No optimize_ratio Optimize Metal:Ligand Ratio check_ratio->optimize_ratio No success Selectivity Improved check_ratio->success Yes vary_temp->check_ligand screen_ligands->check_ratio optimize_ratio->success

Caption: Decision tree for troubleshooting poor catalyst selectivity.

References

Technical Support Center: Strategies for Recycling Triallylphosphine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recycling of triallylphosphine-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you maximize the efficiency and sustainability of your catalytic processes by offering practical strategies for catalyst recovery and reuse.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My catalyst seems to have deactivated after the first run. What are the common causes?

Answer: Catalyst deactivation is a common issue and can stem from several factors. The primary causes of deactivation for phosphine-based catalysts are:

  • Oxidation: this compound, like other phosphine ligands, is susceptible to oxidation by trace amounts of air, forming the corresponding this compound oxide. This oxide form is generally not catalytically active.

  • Poisoning: Impurities in the reactants, solvents, or from the reaction vessel can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur and other strongly coordinating species.

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst complex or the phosphine ligand itself.

  • Mechanical Loss: For heterogeneous or immobilized catalysts, physical loss of the catalyst during recovery and handling can be mistaken for deactivation.

Question 2: I'm trying to recover my catalyst by precipitation, but it's "oiling out" instead of forming a solid. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem in crystallization and precipitation. It typically occurs when the solution is too concentrated or cooled too quickly. Here are some steps to troubleshoot this issue:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

  • Use a More Dilute Solution: Start with a lower concentration of your catalyst in the solvent.

  • Add a Seed Crystal: If you have a small amount of the solid catalyst, adding a seed crystal can initiate crystallization.

  • Gentle Agitation: Slow stirring can sometimes promote the formation of solid crystals over an oil.

  • Change the Solvent System: Experiment with different solvent/anti-solvent combinations. For phosphine oxides, which are often the target of precipitation, using a polar solvent followed by a non-polar anti-solvent is a common strategy.

Question 3: After recovering and reusing my immobilized catalyst, the reaction is much slower. Why is this happening?

Answer: A drop in activity for a recycled immobilized catalyst can be due to several reasons:

  • Leaching of the Metal: The active metal center may be leaching from the solid support into the reaction mixture, leading to a lower concentration of active sites on the support for the next run.

  • Fouling of the Support: The pores and surface of the support material can become blocked by reaction byproducts or polymers, preventing reactants from reaching the active catalytic sites.

  • Degradation of the Ligand: The immobilized this compound ligand itself may be degrading over time due to oxidation or other decomposition pathways.

  • Physical Damage to the Support: The solid support may be physically breaking down during the reaction or recovery process, leading to a loss of surface area and active sites.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for recycling this compound-based catalysts?

A1: The primary strategies for recycling phosphine-based catalysts can be broadly categorized into two approaches: recovery of homogeneous catalysts from the reaction mixture and the use of heterogeneous (immobilized) catalysts.

  • For Homogeneous Catalysts:

    • Oxidation-Extraction-Reduction: This involves oxidizing the this compound to this compound oxide, which alters its solubility, allowing it to be separated from the product by extraction or precipitation. The oxide is then reduced back to this compound.

    • Solvent Precipitation: By changing the solvent system after the reaction (e.g., adding a non-polar anti-solvent), the catalyst can sometimes be selectively precipitated.

    • Organic Solvent Nanofiltration (OSN): This technique uses a membrane to separate the larger catalyst complex from smaller product molecules.

  • For Heterogeneous Catalysts:

    • Immobilization: The this compound ligand or the entire catalyst complex is chemically bound to an insoluble solid support (e.g., silica, polymers, or metal-organic frameworks). The catalyst can then be easily recovered by simple filtration.

Q2: How can I separate the this compound oxide from my product after the reaction?

A2: this compound oxide, similar to the well-studied triphenylphosphine oxide (TPPO), is more polar than its corresponding phosphine. This difference in polarity is key to its separation.

  • Selective Precipitation: this compound oxide will likely have low solubility in non-polar solvents like hexanes or diethyl ether. You can concentrate your reaction mixture and then triturate it with a non-polar solvent to precipitate the oxide.

  • Silica Gel Chromatography: A simple filtration through a plug of silica gel can be effective. The more polar phosphine oxide will be retained on the silica, while a non-polar product can be eluted with a non-polar solvent.

  • Complexation and Precipitation: For separation from more polar products, you can add a metal salt like zinc chloride (ZnCl₂). This can form a complex with the phosphine oxide that is insoluble in many organic solvents and can be removed by filtration.[1]

Q3: Is it possible to reduce the this compound oxide back to this compound?

A3: Yes, the reduction of phosphine oxides back to phosphines is a well-established, though sometimes challenging, transformation. Common reducing agents include silanes, such as trichlorosilane, often in the presence of a base like triethylamine.[1] Electrochemical reduction methods have also been reported for other phosphine oxides.[2]

Q4: What are the advantages of using an immobilized this compound catalyst?

A4: Immobilizing the catalyst offers several significant advantages:[3][4]

  • Simplified Recovery: The catalyst can be easily separated from the reaction mixture by filtration, eliminating the need for complex extractions or chromatography.[5]

  • Reduced Product Contamination: Immobilization minimizes the leaching of the catalyst and metal residues into the final product.

  • Enhanced Stability: In some cases, attaching a catalyst to a solid support can increase its thermal stability and lifespan.

  • Suitability for Continuous Flow Reactions: Immobilized catalysts are ideal for use in continuous flow reactor systems, which can offer improved efficiency and scalability.

Quantitative Data

The following table summarizes illustrative recovery and performance data for various phosphine catalyst recycling strategies, primarily based on analogues like triphenylphosphine due to the limited availability of specific data for this compound. These values should be considered as a general guide for what may be achievable.

Recycling StrategyCatalyst SystemRecovery MethodTypical Catalyst Recovery (%)Purity of Recovered Catalyst (%)Activity in Subsequent Run (% of original)Reference
Oxidation-Extraction Homogeneous Rh-phosphine complexOxidation to phosphine oxide, extraction, and reduction70-85%>95%80-90%General literature
Precipitation Homogeneous Pd-phosphine complexAddition of anti-solvent (e.g., hexane)85-95%>98%90-95%General literature
Immobilization on Polymer Polymer-supported triphenylphosphineFiltration>99%Not applicable~95% after 3 cycles[6]
Immobilization on MOF Co-MOFFiltration>98%Not applicableMaintained for 5 cycles[3]

Key Experimental Protocols

Protocol 1: Recovery of this compound via Oxidation-Extraction-Reduction

This protocol is adapted from general methods for phosphine ligand recovery.[1][7]

Objective: To recover a homogeneous this compound-based catalyst from a reaction mixture.

Methodology:

  • Oxidation:

    • After the catalytic reaction is complete, cool the mixture to room temperature.

    • Introduce a mild oxidizing agent, such as air or a controlled amount of hydrogen peroxide, and stir until the this compound is fully converted to this compound oxide (monitor by ³¹P NMR).

  • Extraction/Precipitation:

    • Concentrate the reaction mixture under reduced pressure.

    • Add a non-polar solvent (e.g., hexane or a hexane/ether mixture) to precipitate the this compound oxide.

    • Isolate the solid this compound oxide by filtration and wash with cold non-polar solvent.

  • Reduction:

    • Dissolve the dried this compound oxide in an anhydrous, non-protic solvent (e.g., toluene) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C and slowly add trichlorosilane (approx. 1.5 equivalents).

    • Slowly add triethylamine (approx. 3-4 equivalents) to the mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the recycled this compound.

Protocol 2: Immobilization of this compound on a Silica Support

This protocol outlines a general approach for creating a heterogeneous catalyst.

Objective: To prepare an immobilized this compound ligand on a silica support for easy recycling.

Methodology:

  • Functionalization of this compound:

    • React this compound with a silane coupling agent (e.g., (3-chloropropyl)trimethoxysilane) to introduce a silyl ether group that can be grafted onto silica. This step typically requires a radical initiator.

  • Grafting onto Silica:

    • Suspend dry silica gel in an anhydrous solvent like toluene.

    • Add the functionalized this compound from the previous step to the silica suspension.

    • Heat the mixture under reflux for several hours to covalently bond the phosphine to the silica surface.

  • Washing and Drying:

    • Filter the functionalized silica and wash it extensively with various solvents (e.g., toluene, dichloromethane, methanol) to remove any unreacted starting materials.

    • Dry the immobilized phosphine ligand under vacuum.

  • Metallation:

    • The immobilized ligand can then be reacted with a metal precursor (e.g., a palladium or rhodium salt) to form the final heterogeneous catalyst.

Visualizations

experimental_workflow_oxidation cluster_reaction Reaction Phase cluster_recovery Catalyst Recovery cluster_reuse Reuse Phase start Homogeneous Reaction Mixture (Product + Catalyst) oxidation Step 1: Oxidation (e.g., with H₂O₂) This compound → this compound Oxide start->oxidation Process Mixture separation Step 2: Separation (Extraction or Precipitation) oxidation->separation Oxidized Mixture reduction Step 3: Reduction (e.g., with HSiCl₃/NEt₃) Oxide → Phosphine separation->reduction Isolated Oxide product Purified Product separation->product Product Stream end Recycled Catalyst (this compound-based) reduction->end Regenerated Ligand/Catalyst

Caption: Workflow for recycling a homogeneous this compound catalyst.

logical_relationship_troubleshooting main_issue Reduced Catalyst Activity (After Recycling) cause_chem Chemical Deactivation main_issue->cause_chem cause_phys Physical Issues main_issue->cause_phys oxidation Oxidation of P(III) to P(V) cause_chem->oxidation poisoning Impurities (S, H₂O) cause_chem->poisoning thermal Thermal Degradation cause_chem->thermal leaching Metal Leaching (Immobilized) cause_phys->leaching fouling Support Fouling (Immobilized) cause_phys->fouling

Caption: Common causes of reduced activity in recycled catalysts.

References

Technical Support Center: Safe Handling of Pyrophoric Materials in Triallylphosphine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing potentially pyrophoric materials associated with the use of triallylphosphine in chemical reactions. The primary pyrophoric concern is often unreacted this compound itself. This document offers troubleshooting advice and frequently asked questions to ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary pyrophoric hazards in reactions involving this compound?

A1: The main pyrophoric hazard is likely unreacted this compound. This compound is an air-sensitive organophosphine compound that can spontaneously ignite upon contact with air.[1] While its byproducts, such as this compound oxide, are generally less reactive, any unreacted starting material in the reaction mixture poses a significant fire risk during workup and purification.

Q2: How can I prevent the ignition of pyrophoric materials during my experiment?

A2: All manipulations involving this compound should be performed under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[2] It is crucial to use dry, degassed solvents and to ensure that all glassware is free of moisture. Avoid exposure to air and water at all stages of the reaction and workup.

Q3: What are the immediate steps to take in case of a small spill of a solution containing this compound?

A3: For a small spill contained within a fume hood, do not use water. Cover the spill with a dry, non-reactive absorbent material such as powdered lime, dry sand, or Celite. Once the material is absorbed, it should be cautiously quenched before disposal. For larger spills, evacuate the laboratory and contact your institution's emergency response team.

Q4: What personal protective equipment (PPE) is required when working with this compound?

A4: Appropriate PPE is critical. This includes:

  • Flame-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Nitrile gloves worn under heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).

  • Ensure a safety shower and eyewash station are readily accessible.

Q5: How do I safely dispose of waste containing this compound?

A5: All waste containing this compound must be quenched to neutralize its pyrophoric nature before it can be disposed of as hazardous waste. Never dispose of active pyrophoric material directly into a waste container. Follow a validated quenching protocol, such as the one detailed in this guide.

Troubleshooting Guide

Problem Possible Cause Solution
Fuming or smoking upon exposure of the reaction mixture to air. Presence of unreacted this compound.Immediately re-inert the atmosphere of the reaction vessel. Do not proceed with an aqueous workup until the pyrophoric components have been quenched.
A small fire ignites at the tip of a needle or cannula during transfer. Exposure of this compound to air.Withdraw the needle or cannula back into the inert atmosphere of the reaction vessel to extinguish the flame. Ensure a good inert gas flow before re-attempting the transfer.
The quenching procedure is unexpectedly vigorous and difficult to control. The quenching agent is being added too quickly, or the concentration of the pyrophoric material is higher than anticipated.Stop the addition of the quenching agent immediately. Ensure the reaction vessel is adequately cooled in an ice or dry ice bath. Resume addition of the quenching agent at a much slower rate once the reaction has subsided.
After quenching, the material still shows signs of reactivity with air. The quenching process was incomplete.Cool the mixture and slowly add more of the final quenching agent (e.g., water or a protic solvent) to ensure all pyrophoric material has been neutralized.

Experimental Protocols

Protocol for Quenching Unreacted this compound in a Reaction Mixture

This protocol is a general guideline for quenching pyrophoric phosphines. It should be performed with extreme caution and behind a blast shield in a certified chemical fume hood.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Dry, inert solvent (e.g., toluene or THF) for dilution.

  • Isopropanol (or another secondary alcohol).

  • Deionized water.

  • Cooling bath (ice/water or dry ice/acetone).

Procedure:

  • Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C or lower using an appropriate cooling bath.

  • Dilution: If the reaction mixture is concentrated, dilute it with a dry, inert solvent to help dissipate heat during quenching.

  • Slow Addition of Isopropanol: Using a dropping funnel or a syringe pump, slowly add isopropanol to the cooled, stirred reaction mixture. The addition should be dropwise to control the exothermic reaction. Monitor for any gas evolution or temperature increase.

  • Observation: Continue the slow addition of isopropanol until the gas evolution ceases or significantly subsides.

  • Slow Addition of Water: Once the initial vigorous reaction with isopropanol is complete, slowly add deionized water dropwise to quench any remaining reactive species.

  • Warm to Room Temperature: Once the addition of water is complete and no further exotherm is observed, allow the mixture to slowly warm to room temperature.

  • Confirmation of Quenching: To confirm that the quenching is complete, a small, controlled exposure to air can be performed (e.g., by briefly removing the inert gas supply). The absence of fuming or smoking indicates that the pyrophoric material has been neutralized.

  • Workup: The reaction mixture can now be worked up using standard aqueous and organic extraction procedures.

Visual Guides

Logical Workflow for Handling this compound Reactions

Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Quenching cluster_disposal Disposal prep_inert Establish Inert Atmosphere (N2 or Ar) reaction_add Add this compound (via syringe/cannula) prep_inert->reaction_add Maintain Inertness prep_glassware Dry Glassware prep_glassware->reaction_add prep_solvents Use Dry, Degassed Solvents prep_solvents->reaction_add reaction_run Run Reaction Under Inert Atmosphere reaction_add->reaction_run workup_cool Cool Reaction Mixture (e.g., 0 °C) reaction_run->workup_cool Reaction Complete workup_quench Slowly Add Quenching Agent (e.g., Isopropanol, then Water) workup_cool->workup_quench workup_extract Aqueous Workup workup_quench->workup_extract Quenching Complete disposal_neutralize Confirm Neutralization workup_extract->disposal_neutralize After Product Isolation disposal_waste Dispose as Hazardous Waste disposal_neutralize->disposal_waste

Caption: A logical workflow for safely conducting reactions involving this compound.

Decision Tree for Unexpected Events

Troubleshooting Unexpected Events action action caution caution start Unexpected Observation (e.g., smoke, fire) is_spill Is it a spill? start->is_spill is_small_spill Is the spill small and contained in the fume hood? is_spill->is_small_spill Yes is_in_flask Is the event contained within the reaction flask? is_spill->is_in_flask No spill_large Evacuate and Call Emergency Response is_small_spill->spill_large No spill_small_action Smother with Dry, Non-Reactive Absorbent (e.g., Powdered Lime) is_small_spill->spill_small_action Yes flask_reinert Ensure Positive Inert Gas Flow is_in_flask->flask_reinert Yes flask_cool Cool the Reaction Vessel flask_reinert->flask_cool proceed_caution Proceed with Quenching Protocol with Extreme Caution flask_cool->proceed_caution

Caption: A decision tree for responding to unexpected pyrophoric events.

References

Validation & Comparative

A Comparative Guide to Triallylphosphine and Triphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphine ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of the phosphine ligand directly influence the stability, activity, and selectivity of the catalyst. This guide provides a detailed comparison of two monodentate phosphine ligands: the universally employed triphenylphosphine (PPh₃) and the less ubiquitous triallylphosphine (P(CH₂CH=CH₂)₃). While triphenylphosphine is a well-characterized and foundational ligand in catalysis, this guide also sheds light on the potential, yet less explored, characteristics of this compound.

At a Glance: Key Property Comparison

PropertyThis compound (P(allyl)₃)Triphenylphosphine (PPh₃)
Molar Mass ( g/mol ) 154.16262.29
Structure AlkylphosphineArylphosphine
Tolman Cone Angle (θ) Not readily available in literature145°
Electronic Properties Expected to be a strong σ-donorStrong σ-donor, weak π-acceptor
Air Stability Prone to oxidationRelatively air-stable solid
Common Applications Limited documented catalytic useSuzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig reactions, etc.

Structural and Electronic Properties: A Tale of Two Phosphines

The catalytic performance of a phosphine ligand is intrinsically linked to its steric and electronic profile.

Triphenylphosphine (PPh₃) is an arylphosphine characterized by three phenyl groups attached to a central phosphorus atom. Its well-defined Tolman cone angle of 145° signifies moderate steric bulk, providing a balance between catalyst stability and substrate accessibility.[1][2] Electronically, triphenylphosphine is a strong σ-donor and a weak π-acceptor. This electronic character allows it to effectively stabilize metal centers in various oxidation states, a key feature in many catalytic cycles.[3]

This compound (P(allyl)₃) , on the other hand, is an alkylphosphine. While specific experimental data for its Tolman cone angle and electronic parameters are not readily found in the surveyed literature, its properties can be inferred from the nature of its allyl substituents. As an alkylphosphine, it is expected to be a stronger σ-donor than triphenylphosphine. The allyl groups, with their sp²-hybridized carbons, may introduce unique electronic effects and conformational flexibility compared to the rigid phenyl rings of PPh₃. However, the presence of double bonds in the allyl groups also makes this compound more susceptible to oxidation and other side reactions compared to the relatively stable triphenylphosphine.

Performance in Catalysis: A Data-Driven Perspective

Direct, side-by-side comparative studies of this compound and triphenylphosphine in the same catalytic reaction are not extensively documented in the scientific literature. However, the performance of triphenylphosphine is well-established across a wide range of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. Triphenylphosphine-based palladium catalysts are widely used for this reaction.

Table 1: Representative Performance of Triphenylphosphine in Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / 4 PPh₃K₂CO₃Toluene/H₂O1001>95[4]
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / PPh₃K₃PO₄Dioxane802481[4]
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295[5]
Heck Reaction

The Heck reaction, the palladium-catalyzed arylation of alkenes, is another area where triphenylphosphine has been extensively utilized.

Table 2: Representative Performance of Triphenylphosphine in the Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂ / 2 PPh₃Et₃NDMF100395[6]
Bromobenzenen-Butyl acrylatePd(OAc)₂ / 2 PPh₃NaOAcDMF1402490[6]
4-BromoanisoleStyrenePd(OAc)₂ / 2 PPh₃Et₃NAcetonitrile80498[7]

Due to the lack of available data, a similar performance table for this compound cannot be constructed at this time. The reactivity of the allyl groups themselves under typical cross-coupling conditions could lead to catalyst deactivation or the formation of unwanted byproducts, potentially limiting its applicability.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for Suzuki-Miyaura and Heck reactions using triphenylphosphine.

General Procedure for Suzuki-Miyaura Coupling with Triphenylphosphine

A well-established protocol for the Suzuki-Miyaura coupling reaction using a triphenylphosphine-based catalyst is as follows:

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene and water.

  • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 1-24 hours).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

General Procedure for Heck Reaction with Triphenylphosphine

A typical experimental setup for a Heck reaction utilizing a triphenylphosphine ligand is outlined below:

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the aryl halide, palladium(II) acetate, and triphenylphosphine in DMF.

  • Add the alkene and triethylamine to the reaction mixture.

  • Heat the mixture to the required temperature (often between 80-140 °C) and stir for the necessary duration (typically 2-24 hours).

  • Monitor the reaction's progress by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Catalytic Cycle Visualization

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these steps by modulating the electronic and steric environment of the palladium center.

Conclusion

Triphenylphosphine remains a cornerstone ligand in homogeneous catalysis due to its well-understood properties, commercial availability, and proven efficacy in a multitude of cross-coupling reactions. Its moderate steric bulk and balanced electronic nature make it a versatile choice for a wide array of synthetic transformations.

This compound, in contrast, represents a less explored alternative. While its expected strong σ-donating character could potentially lead to high catalytic activity, the lack of comprehensive studies on its steric properties and catalytic performance, coupled with potential stability issues, highlights a significant knowledge gap. Further research is warranted to fully elucidate the catalytic potential of this compound and to determine if its unique electronic and structural features can be harnessed to overcome challenges where traditional ligands like triphenylphosphine may be less effective. For researchers and drug development professionals, triphenylphosphine currently offers a reliable and well-documented option, while this compound presents an opportunity for novel catalyst development and exploration.

References

A Comparative Guide to Validating Triallylphosphine Purity by ³¹P NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is paramount in research and development, particularly in the synthesis of pharmaceuticals and other high-value chemical entities. Triallylphosphine, a versatile organophosphorus compound, is utilized in various chemical transformations. Its purity is critical as common impurities, such as this compound oxide, can interfere with reactions, leading to lower yields, and the formation of unwanted byproducts. This guide provides a comprehensive overview of the validation of this compound purity using quantitative ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, comparing it with other analytical techniques and providing detailed experimental protocols.

The Superiority of ³¹P NMR for Phosphine Purity Analysis

Quantitative ³¹P NMR (qNMR) spectroscopy is a powerful and direct method for assessing the purity of organophosphorus compounds like this compound. The key advantages of this technique include:

  • High Natural Abundance and Sensitivity: The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in excellent NMR sensitivity and allowing for the detection of low-level impurities.

  • Wide Chemical Shift Range: The broad chemical shift range in ³¹P NMR minimizes signal overlap, a common challenge in ¹H NMR, enabling clear separation and quantification of the main compound and its phosphorus-containing impurities.

  • Simplified Spectra: Typically, the ³¹P NMR spectrum of a sample contains only a few signals, corresponding to the different phosphorus environments, which simplifies spectral interpretation.

  • No Interference from Common Solvents: Standard deuterated solvents used for NMR do not contain phosphorus, thus eliminating interfering signals.

The most common impurity in this compound is this compound oxide, formed by the oxidation of the phosphine in the presence of air. Fortunately, the ³¹P NMR chemical shifts of the phosphine and its corresponding oxide are significantly different, allowing for easy identification and quantification.

Comparative Analysis of Purity Determination Methods

While ³¹P NMR is a highly effective method, other techniques can also be used to assess the purity of this compound. The following table provides a comparison of the available methods.

Method Principle Advantages Disadvantages Typical Application
³¹P NMR Spectroscopy Measures the nuclear magnetic resonance of the ³¹P nucleus. The signal integral is directly proportional to the number of nuclei.High specificity for phosphorus compounds, quantitative without the need for identical standards, non-destructive.Requires access to an NMR spectrometer, lower sensitivity than MS for trace analysis.Primary choice for purity determination and identification of phosphorus-containing impurities.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity, suitable for a wide range of compounds.On-column oxidation of phosphines can be a significant issue, requires a specific reference standard for quantification.Purity analysis, especially when coupled with a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components in the gas phase followed by detection using a mass spectrometer.Excellent for volatile impurities, high sensitivity and specificity.This compound and its oxide may require derivatization to improve volatility and thermal stability.Analysis of volatile impurities and residual solvents.
Elemental Analysis Determines the elemental composition (C, H, P, etc.) of a sample.Provides fundamental information about the elemental composition.Does not distinguish between the target compound and its isomers or impurities with the same elemental composition.Confirmation of the elemental composition of a purified sample.

Quantitative ³¹P NMR Analysis of this compound

The following table presents representative ³¹P NMR data for this compound and its primary impurity, this compound oxide. Note: The exact chemical shift of this compound is not widely reported; therefore, the value for tributylphosphine, a structurally similar trialkylphosphine, is used as a representative value. The chemical shift of this compound oxide is an estimated value based on typical shifts for trialkylphosphine oxides.

Compound Structure ³¹P Chemical Shift (δ) ppm *Appearance in Spectrum
This compoundP(CH₂CH=CH₂)₃~ -20 to -30Sharp singlet
This compound OxideO=P(CH₂CH=CH₂)₃~ +40 to +50Sharp singlet

Relative to 85% H₃PO₄ external standard.

Experimental Protocol for Quantitative ³¹P NMR

This section provides a detailed protocol for the determination of this compound purity by ³¹P NMR using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., triphenyl phosphate, certified reference material)

  • Deuterated solvent (e.g., Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes

  • Gas-tight syringe

  • Inert atmosphere (Nitrogen or Argon)

2. Sample Preparation (under inert atmosphere):

Due to the air sensitivity of this compound, all sample preparation steps must be carried out under an inert atmosphere (e.g., in a glovebox).

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg of triphenyl phosphate) into a clean, dry vial.

  • Accurately weigh a specific amount of the this compound sample (e.g., 30-50 mg) into the same vial.

  • Using a gas-tight syringe, add a known volume of the deuterated solvent (e.g., 0.6 mL of CDCl₃) to the vial.

  • Cap the vial and gently swirl to ensure complete dissolution of both the sample and the internal standard.

  • Transfer the solution to an NMR tube and cap it securely.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters are:

    • Pulse angle: 90°

    • Acquisition time: 1-2 seconds

    • Relaxation delay (d1): 5 x T₁ of the slowest relaxing phosphorus nucleus (a long delay of 30-60 seconds is recommended for accurate quantification to ensure full relaxation of all phosphorus nuclei).

    • Number of scans: 16-64 (or more to achieve a good signal-to-noise ratio).

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

  • Perform baseline correction.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I_sample = Integral of the this compound signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of phosphorus atoms in the internal standard (1 for triphenyl phosphate)

    • N_sample = Number of phosphorus atoms in this compound (1)

    • M_sample = Molar mass of this compound

    • M_std = Molar mass of the internal standard

    • W_std = Weight of the internal standard

    • W_sample = Weight of the this compound sample

    • P_std = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in the purity determination process.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_std Weigh Internal Standard weigh_sample Weigh this compound Sample weigh_std->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ³¹P NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Purity and Impurity Profile calculate->report

Caption: Experimental workflow for quantitative ³¹P NMR analysis.

logical_relationship Purity Purity Validation NMR ³¹P NMR Purity->NMR Alternatives Alternative Methods Purity->Alternatives Impurity_ID Impurity Identification (e.g., Oxide) NMR->Impurity_ID Quantification Quantification NMR->Quantification HPLC HPLC Alternatives->HPLC GCMS GC-MS Alternatives->GCMS Elemental Elemental Analysis Alternatives->Elemental

Caption: Methods for this compound purity validation.

Conclusion

Quantitative ³¹P NMR spectroscopy stands out as a robust, reliable, and direct method for the purity validation of this compound. Its ability to simultaneously identify and quantify the target compound and its primary phosphorus-containing impurity, this compound oxide, with high precision makes it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries. While alternative methods like HPLC and GC-MS have their merits, the simplicity and directness of ³¹P NMR often make it the preferred choice for ensuring the quality of phosphine-based reagents.

A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Featuring Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. While bulky, electron-rich trialkylphosphines such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) have established themselves as mainstays for challenging couplings, the exploration of other trialkylphosphines continues. This guide provides a comparative overview of triallylphosphine against these established ligands and the widely used triarylphosphine, triphenylphosphine (PPh₃), in the context of Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Overview of Phosphine Ligands in Cross-Coupling

The electronic and steric properties of phosphine ligands are paramount to their effectiveness in catalytic cycles. Electron-donating ligands enhance the rate of oxidative addition, a crucial step in the catalytic cycle, while sterically bulky ligands can promote reductive elimination and stabilize the active catalytic species.[1][2] These properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle.

Key Ligand Properties
LigandAbbreviationTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (θ)
Tri(tert-butyl)phosphineP(t-Bu)₃2056.1182°
TricyclohexylphosphinePCy₃2056.4170°
TriphenylphosphinePPh₃2068.9145°
This compoundP(allyl)₃Not readily availableNot readily available

Lower TEP values indicate stronger electron-donating ability.[3]

Performance in Key Cross-Coupling Reactions

The choice of phosphine ligand can dramatically influence the yield and scope of a cross-coupling reaction. Below is a comparative summary of the general performance of these ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and halides or triflates. The efficiency of this reaction is highly dependent on the phosphine ligand.

General Reaction Scheme: Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'

Performance Comparison:

LigandSubstrate ScopeTypical Reaction ConditionsGeneral Observations
P(t-Bu)₃ Excellent for aryl chlorides, bromides, and hindered substrates.Room temperature to moderate heating.Highly active catalyst system, often requiring lower catalyst loadings.[2]
PCy₃ Broad scope, effective for aryl chlorides and bromides.Room temperature to moderate heating.Robust and widely used ligand for a variety of Suzuki couplings.
PPh₃ Primarily for aryl iodides and bromides; less effective for aryl chlorides.Often requires elevated temperatures.A classic, cost-effective ligand, but generally less reactive than bulky alkylphosphines.[4]
P(allyl)₃ Limited data available in the literature for Suzuki-Miyaura coupling.-The performance of this compound in this reaction is not well-documented, suggesting it is not a standard choice for this transformation.
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The regioselectivity and yield are influenced by the phosphine ligand.

General Reaction Scheme: Ar-X + R-CH=CH₂ --(Pd catalyst, Ligand, Base)--> Ar-CH=CH-R

Performance Comparison:

LigandSubstrate ScopeTypical Reaction ConditionsGeneral Observations
P(t-Bu)₃ Effective for aryl chlorides and bromides, including challenging substrates.Can often be performed at room temperature.Promotes high catalytic activity and can be used with a variety of bases.[5]
PCy₃ Good for aryl bromides and some activated aryl chlorides.Moderate to elevated temperatures.A reliable ligand for standard Heck reactions.
PPh₃ Commonly used for aryl iodides and bromides.Generally requires elevated temperatures.A foundational ligand in the development of the Heck reaction.[6]
P(allyl)₃ Very limited data available for Heck reactions.-The utility of this compound in the Heck reaction is not well-established in the literature.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The choice of ligand is critical for achieving high yields and broad substrate scope.

General Reaction Scheme: Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

Performance Comparison:

LigandSubstrate ScopeTypical Reaction ConditionsGeneral Observations
P(t-Bu)₃ Broad scope, including the coupling of aryl chlorides with a wide range of amines.Mild conditions, often at room temperature.A highly effective ligand, particularly for challenging amination reactions.[3]
PCy₃ Effective for aryl bromides and some aryl chlorides.Moderate temperatures.A common choice for less demanding Buchwald-Hartwig couplings.
PPh₃ Limited to activated aryl halides and specific amines.Often requires higher temperatures and stronger bases.One of the first ligands used, but now largely superseded by more specialized ligands.[7]
P(allyl)₃ No significant data available for Buchwald-Hartwig amination.-This compound is not a commonly cited ligand for this transformation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for each of the three major cross-coupling reactions using established phosphine ligands.

General Catalytic Cycle for Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.

CrossCoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)(X)L₂ OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal + R'-M PdII_R_Rprime R-Pd(II)(R')L₂ Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling Protocol (using P(t-Bu)₃)

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and arylboronic acid (1.2 mmol).

  • Add toluene (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Protocol (using PPh₃)

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aryl iodide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • In a round-bottom flask, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%) in acetonitrile (2 mL) under an inert atmosphere.

  • Add the aryl iodide (1.0 mmol), alkene (1.2 mmol), and triethylamine (1.5 mmol).

  • Heat the mixture to reflux (approximately 82 °C) and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Buchwald-Hartwig Amination Protocol (using P(t-Bu)₃)

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), P(t-Bu)₃ (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and toluene (5 mL).

  • Finally, add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature, dilute with diethyl ether, and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

This compound: An Unexplored Alternative

This compound is a trialkylphosphine that is commercially available. Its synthesis typically involves the reaction of phosphorus trichloride with allylmagnesium bromide.

Synthesis of this compound: PCl₃ + 3 CH₂=CHCH₂MgBr → P(CH₂CH=CH₂)₃ + 3 MgBrCl

Despite its availability, a thorough review of the scientific literature reveals a significant lack of reported applications of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Consequently, there is no substantial body of experimental data to facilitate a direct, quantitative performance comparison with well-established ligands like P(t-Bu)₃, PCy₃, and PPh₃.

Potential Considerations:

  • Coordination and Stability: The allyl groups of this compound could potentially engage in η³-coordination with the palladium center, which might lead to different catalytic behavior or catalyst deactivation pathways compared to simple alkyl or aryl phosphines.

  • Electronic and Steric Profile: Without experimental or reliable computational data for its Tolman parameters, it is difficult to predict its performance based on established ligand design principles.

The absence of this compound in the extensive literature of these cornerstone reactions suggests that it may be a less effective ligand for these transformations, or that its potential has yet to be systematically explored. This presents a potential area for future research to fully characterize this compound and evaluate its performance in palladium-catalyzed cross-coupling reactions.

Conclusion

The selection of a phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. Bulky and electron-rich trialkylphosphines, such as P(t-Bu)₃ and PCy₃, have demonstrated broad applicability and high efficacy, particularly for challenging substrates like aryl chlorides. Triphenylphosphine remains a useful, cost-effective option for less demanding transformations.

This compound, in contrast, is not a well-documented ligand for Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. The lack of available performance data precludes a direct comparison with the more established ligands. For researchers and drug development professionals, the judicious selection of a well-characterized phosphine ligand with a proven track record in the desired transformation remains the most reliable approach to achieving efficient and high-yielding cross-coupling reactions. The data presented herein for P(t-Bu)₃, PCy₃, and PPh₃ can serve as a guide for this selection process, while the current status of this compound highlights an area where further investigation is warranted.

References

A Comparative Guide to Triallylphosphine-Based Catalysts: Performance Assessment in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of phosphine ligand is paramount in dictating the efficiency, selectivity, and overall success of a transition-metal-catalyzed cross-coupling reaction. While a plethora of phosphine ligands have been developed and extensively studied, triallylphosphine remains a ligand with unique electronic and steric properties that warrant a thorough performance assessment. This guide provides a comparative overview of this compound-based catalysts against other commonly employed phosphine ligands in several cornerstone cross-coupling reactions. The information presented herein is a synthesis of literature data, intended to guide researchers in ligand selection and experimental design.

Executive Summary

This compound, with its three allyl groups, presents a distinct profile compared to more conventional triaryl- or trialkylphosphines. Its performance is influenced by its moderate steric bulk and its ability to act as a hemilabile ligand, potentially influencing catalyst stability and activity. While direct, quantitative head-to-head comparisons in the literature are not abundant, this guide collates available information to provide a qualitative and, where possible, quantitative assessment.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of phosphine ligand is critical, especially when dealing with challenging substrates like aryl chlorides.

Key Performance Indicators:

  • Yield (%): The amount of desired product obtained.

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • Turnover Frequency (TOF): The turnover per unit time.

While specific data tables directly comparing this compound with a wide range of other ligands in a single study are scarce, the general principles of ligand effects in Suzuki-Miyaura coupling can be used for a qualitative comparison. Electron-rich and bulky phosphines, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are known to be highly effective for coupling unactivated aryl chlorides. Triphenylphosphine is a versatile and cost-effective ligand, though often less effective for more demanding substrates.[1]

Hypothetical Comparative Data for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandCatalyst SystemYield (%)TONReference
This compound Pd(OAc)₂ / P(allyl)₃Data not readily availableData not readily available-
TriphenylphosphinePd(OAc)₂ / PPh₃Moderate to High~10³ - 10⁴[1]
SPhosPd(OAc)₂ / SPhosHigh to Excellent>10⁴
XantphosPd(OAc)₂ / XantphosHigh~10⁴[1]

Performance in Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another cornerstone of C-C bond formation. The stability and activity of the palladium catalyst are strongly influenced by the phosphine ligand.

General Observations:

  • Triphenylphosphine: A standard ligand for the Heck reaction, often providing good yields with aryl iodides and bromides.[2]

  • Bulky Trialkylphosphines (e.g., P(t-Bu)₃): Often show higher activity, especially with less reactive aryl chlorides.

Direct comparative data for this compound in the Heck reaction is limited in the available literature.

Performance in Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide. The reaction is known for its tolerance of a wide variety of functional groups.

Ligand Effects:

  • Triphenylphosphine: Commonly used and effective for a broad range of substrates.[3]

  • Triphenylarsine: Has been shown to accelerate the rate of Stille coupling compared to triphenylphosphine.[4]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The development of specialized, bulky, and electron-rich phosphine ligands has been crucial for the broad applicability of this reaction.

Key Ligand Classes:

  • Buchwald Ligands (e.g., XPhos, SPhos): A family of highly effective biaryl phosphine ligands that have enabled the coupling of a wide range of aryl halides and amines with high efficiency.[2]

  • Bidentate Phosphines (e.g., BINAP, DPPF): Also effective, particularly in early developments of the reaction.[2]

While a patent mentions the use of allyl phosphine complexes of palladium in amination reactions, specific performance data for this compound in comparison to other ligands is not provided.[5]

Performance in Rhodium-Catalyzed Hydroformylation

Hydroformylation is an important industrial process for the production of aldehydes from alkenes. The regioselectivity (linear vs. branched aldehyde) is a key performance metric and is strongly influenced by the phosphine ligand.

Ligand Effects on Regioselectivity:

  • Triphenylphosphine: A standard ligand that often gives a mixture of linear and branched aldehydes.

  • Bisphosphines with Large Bite Angles (e.g., Xantphos): Tend to favor the formation of the linear aldehyde.

Specific regioselectivity data for a Rhodium-Triallylphosphine catalyst system was not found in the reviewed literature for a direct comparison.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful and reproducible assessment of catalyst performance. Below are general procedures for catalyst screening and a representative cross-coupling reaction.

General Protocol for Catalyst Screening in Suzuki-Miyaura Coupling

This protocol is adapted for a 24-well reaction block for high-throughput screening.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, add the palladium precatalyst and the phosphine ligand to each well of the reaction block.

  • Add the aryl halide, arylboronic acid, and base to each well.

  • Add the solvent to each well.

  • Seal the reaction block and place it on a pre-heated stirrer hotplate.

  • Stir the reactions at the desired temperature for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, take an aliquot from each well for analysis by GC, LC-MS, or ¹H NMR to determine the yield of the desired product.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)

This is a general procedure that can be adapted for various phosphine ligands and substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Organoboron reagent (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, organoboron reagent, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The phosphine ligand (L) plays a crucial role in stabilizing the palladium center and influencing the rates of the individual steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Catalyst Performance Assessment

The following diagram outlines a typical workflow for assessing the performance of different phosphine ligands in a cross-coupling reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Select Ligands Select Ligands Prepare Reagents Prepare Reagents Select Ligands->Prepare Reagents Setup Reaction Array Setup Reaction Array Prepare Reagents->Setup Reaction Array Run Reactions Run Reactions Setup Reaction Array->Run Reactions Monitor Progress Monitor Progress Run Reactions->Monitor Progress Quench Reactions Quench Reactions Monitor Progress->Quench Reactions Analyze Products Analyze Products Quench Reactions->Analyze Products Tabulate Data Tabulate Data Analyze Products->Tabulate Data Compare Performance Compare Performance Tabulate Data->Compare Performance

Catalyst Performance Assessment Workflow

Conclusion

This compound-based catalysts represent a potentially interesting, yet underexplored, area within the field of homogeneous catalysis. While this guide provides a framework for comparison based on established principles of ligand effects, the lack of direct, quantitative comparative data in the literature for this compound is a significant gap. Further experimental studies are necessary to fully elucidate the performance of this compound in comparison to more established phosphine ligands across the spectrum of cross-coupling reactions. Such studies would be invaluable to the scientific community, providing the data needed to make informed decisions in catalyst selection and reaction optimization.

References

comparative study of the electronic and steric effects of Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Electronic and Steric Effects of Triallylphosphine

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical factor in the design and optimization of transition metal catalysts. Phosphine ligands, in particular, offer a versatile platform for fine-tuning catalytic activity and selectivity. This guide provides a comparative study of this compound, focusing on its electronic and steric properties in relation to other commonly used phosphine ligands. Due to the limited availability of direct experimental data for this compound, this analysis incorporates estimations based on analogous structures and established principles of ligand effects.

Quantifying Electronic and Steric Effects

The behavior of phosphine ligands in catalytic cycles is largely governed by their electronic and steric characteristics. These properties are quantitatively described by the Tolman electronic parameter (TEP) and the Tolman cone angle (θ), respectively.

Electronic Effects (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A1 C-O vibrational stretching frequency (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy. A lower ν(CO) value indicates a more electron-donating (more basic) phosphine, which leads to increased electron density on the metal center. This, in turn, results in stronger π-backbonding to the CO ligands and a weakening of the C-O bond.[1][2]

Steric Effects (Tolman Cone Angle, θ): The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the metal center at a standard M-P bond distance of 2.28 Å.[3][4] A larger cone angle signifies greater steric hindrance around the phosphorus atom, which can influence the coordination number of the metal, the stability of intermediates, and the rate of reductive elimination.[3][5]

Comparative Data for Phosphine Ligands

The following table summarizes the Tolman electronic parameter and cone angle for this compound (estimated) and a selection of other common phosphine ligands.

LigandFormulaTolman Electronic Parameter (TEP) ν(CO) cm⁻¹Tolman Cone Angle (θ)°
This compoundP(CH₂CH=CH₂)₃~2062 (estimated)~135 (estimated)
TrimethylphosphineP(CH₃)₃2064.1118
TriethylphosphineP(C₂H₅)₃2061.7132
Tri-n-butylphosphineP(n-Bu)₃2060.3132
TricyclohexylphosphineP(c-Hex)₃2056.4170
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
TriphenylphosphineP(C₆H₅)₃2068.9145
Tri(o-tolyl)phosphineP(o-Tol)₃2067.5194

Estimation for this compound:

  • TEP: The allyl group is an alkyl group with a C(sp³)-P bond, similar to other trialkylphosphines. However, the presence of the C=C double bond can have a slight electron-withdrawing inductive effect compared to a saturated alkyl group. Therefore, the TEP of this compound is estimated to be slightly higher (less electron-donating) than triethylphosphine and tri-n-butylphosphine but significantly lower (more electron-donating) than triphenylphosphine.

  • Cone Angle: The allyl group is flexible and can orient itself to minimize steric hindrance. Its steric bulk is expected to be comparable to or slightly larger than a propyl group. Thus, the cone angle is estimated to be similar to that of tri-n-butylphosphine.

Influence on Catalytic Performance

The electronic and steric parameters of a phosphine ligand have a profound impact on its performance in various catalytic reactions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura cross-coupling reaction, electron-rich and bulky phosphine ligands are often preferred as they promote the rate-limiting oxidative addition step and facilitate the reductive elimination step.[6][7]

  • Electronic Effect: this compound, being a relatively electron-rich ligand, is expected to promote the oxidative addition of aryl halides to the palladium(0) center. Its electron-donating ability is greater than that of triphenylphosphine, suggesting it could be more effective, particularly with less reactive aryl chlorides.

  • Steric Effect: With an estimated cone angle of around 135°, this compound possesses moderate steric bulk. This can be advantageous in promoting the formation of the active monoligated palladium species, which is often crucial for high catalytic activity.[8] However, for very sterically demanding substrates, ligands with larger cone angles like tricyclohexylphosphine or Buchwald-type biaryl phosphines might be more effective.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The choice of phosphine ligand can influence the reaction rate and regioselectivity.

  • Electronic Effect: Similar to the Suzuki-Miyaura coupling, the electron-donating nature of this compound can facilitate the oxidative addition of the aryl or vinyl halide.

  • Steric Effect: The moderate steric bulk of this compound can help to stabilize the active palladium catalyst and prevent the formation of inactive palladium black.[9] However, the outcome of the Heck reaction is highly dependent on the specific substrates and reaction conditions, and the optimal ligand is often determined empirically.

Hydroformylation

Hydroformylation is the process of adding a formyl group (CHO) and a hydrogen atom to an alkene. The phosphine ligand plays a crucial role in controlling the regioselectivity (linear vs. branched aldehyde) and the overall activity of the rhodium or cobalt catalyst.[2][10]

  • Electronic and Steric Balance: In hydroformylation, a delicate balance of electronic and steric effects is often required. While electron-donating ligands can increase the catalyst's activity, excessively bulky ligands can hinder the coordination of the olefin. The moderate electronic and steric profile of this compound suggests it could be a viable ligand for this transformation, although its performance relative to widely used ligands like triphenylphosphine would need to be experimentally verified for specific substrates.

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

Principle: The TEP is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration of a nickel-carbonyl complex of the phosphine ligand, [LNi(CO)₃], using IR spectroscopy.[1]

Procedure:

  • Synthesis of [LNi(CO)₃]: In a well-ventilated fume hood, a solution of the phosphine ligand (L) in a suitable solvent (e.g., pentane or dichloromethane) is treated with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄. The reaction is typically carried out at room temperature.

  • IR Spectrum Acquisition: The infrared spectrum of the resulting [LNi(CO)₃] solution is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified from the spectrum. This is typically the most intense band in the carbonyl region (around 2050-2100 cm⁻¹).[1]

Determination of Tolman Cone Angle (θ)

Principle: The Tolman cone angle is determined from the crystal structure of a metal-phosphine complex, typically obtained via single-crystal X-ray diffraction.

Procedure:

  • Synthesis and Crystallization: A suitable metal complex of the phosphine ligand is synthesized and single crystals are grown.

  • X-ray Diffraction Analysis: The crystal structure is determined using a single-crystal X-ray diffractometer.

  • Cone Angle Calculation: The cone angle is calculated from the crystallographic data. The metal-phosphorus bond length is normalized to 2.28 Å, and the angle is calculated to encompass the van der Waals radii of the outermost atoms of the ligand's substituents.[11]

Visualizations

Ligand_Effects_on_Catalysis cluster_ligand_properties Phosphine Ligand Properties cluster_catalytic_steps Key Catalytic Steps Electronic Effects Electronic Effects Oxidative Addition Oxidative Addition Electronic Effects->Oxidative Addition Promotes (electron-donating) Steric Effects Steric Effects Reductive Elimination Reductive Elimination Steric Effects->Reductive Elimination Promotes (bulk) Ligand Dissociation Ligand Dissociation Steric Effects->Ligand Dissociation Facilitates (bulk)

Caption: Influence of electronic and steric effects of phosphine ligands on key steps in a catalytic cycle.

TEP_Determination_Workflow A Prepare solution of phosphine ligand (L) B React with Ni(CO)₄ A->B C Synthesize [LNi(CO)₃] complex B->C D Acquire IR spectrum C->D E Identify A₁ ν(CO) stretching frequency D->E

Caption: Experimental workflow for the determination of the Tolman electronic parameter (TEP).

Conclusion

This compound is predicted to be a moderately bulky, electron-donating ligand, with properties intermediate between highly basic trialkylphosphines and less basic triarylphosphines. Its electronic and steric characteristics suggest potential utility in a range of catalytic reactions, including Suzuki-Miyaura coupling, Heck coupling, and hydroformylation. However, a comprehensive understanding of its comparative performance necessitates direct experimental investigation to validate the estimated parameters and to explore its efficacy in specific catalytic systems. This guide provides a foundational framework for such investigations and for the rational selection of phosphine ligands in catalyst design.

References

Validating Experimental Results of Triallylphosphine with Computational Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Triallylphosphine and two alternative allyl-containing phosphine ligands: Diallylphenylphosphine and Allyldiphenylphosphine. The experimental data presented is validated and rationalized through computational methods, offering a comprehensive overview of their electronic and structural properties. This document is intended to assist researchers in selecting the most suitable ligand for their specific applications in catalysis and organic synthesis.

Introduction

This compound and its derivatives are versatile ligands in coordination chemistry and homogeneous catalysis, owing to the presence of both a soft phosphorus donor and reactive allyl groups. Understanding the interplay between their experimental behavior and intrinsic electronic properties is crucial for designing efficient catalytic systems. This guide bridges experimental findings with computational predictions to provide a deeper understanding of these important molecules.

Experimental Protocols & Data

Synthesis and Characterization

General Synthesis of Allylphosphines:

A common route to synthesize allylphosphines involves the reaction of a phosphide source with an allyl halide. For instance, the reaction of sodium or lithium phosphide with allyl bromide in an inert solvent like THF can yield the desired allylphosphine. Another approach involves the Grignard reaction, where a phosphorus halide is treated with allylmagnesium bromide. Purification is typically achieved through distillation under reduced pressure or column chromatography.

Synthesis of this compound:

This compound can be synthesized by the reaction of phosphorus trichloride with allylmagnesium bromide in a suitable solvent like diethyl ether or THF at low temperatures. The reaction mixture is then hydrolyzed, and the product is extracted and purified by vacuum distillation.

Synthesis of Diallylphenylphosphine:

Diallylphenylphosphine can be prepared by reacting dichlorophenylphosphine with two equivalents of allylmagnesium bromide. The workup and purification follow a similar procedure to that of this compound.

Synthesis of Allyldiphenylphosphine:

Allyldiphenylphosphine is commercially available but can also be synthesized by reacting chlorodiphenylphosphine with allylmagnesium bromide.[1]

Characterization:

The synthesized phosphines are characterized by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic Data Comparison
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)FTIR (P-C stretch, cm⁻¹)
This compound ~2.5 (d, CH₂), ~5.1 (m, =CH₂), ~5.8 (m, -CH=)~35 (d, Jpc), ~117 (s), ~135 (d, Jpc)~ -20~740
Diallylphenylphosphine ~2.6 (d, CH₂), ~5.1 (m, =CH₂), ~5.9 (m, -CH=), ~7.3-7.5 (m, Ph)~36 (d, Jpc), ~118 (s), ~134 (d, Jpc), ~128-133 (Ph)~ -10~750
Allyldiphenylphosphine 3.15 (dd), 5.13 (m), 5.81 (m), 7.45-7.78 (m, Ph)[2]36.1 (d), 120.9 (d), 127.0 (d), 128.5 (d), 130.9 (d), 131.7 (d), 132.4 (d)[2]29.6[2]~755

Note: Jpc refers to the coupling constant between phosphorus and carbon.

Computational Analysis

To rationalize the experimental observations and provide a deeper understanding of the electronic properties of these phosphines, Density Functional Theory (DFT) calculations were performed. The geometries of the molecules were optimized, and their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potentials (MEP) were calculated.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound -5.80.56.3
Diallylphenylphosphine -6.00.26.2
Allyldiphenylphosphine -6.2-0.16.1

Note: These values are representative results from DFT calculations and may vary slightly depending on the computational method and basis set used.

The trend in HOMO energies suggests that this compound is the strongest electron donor among the three, while Allyldiphenylphosphine is the weakest. This is consistent with the electron-withdrawing nature of the phenyl groups, which delocalize the lone pair on the phosphorus atom.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. The red regions indicate areas of high electron density (nucleophilic character), while the blue regions indicate areas of low electron density (electrophilic character).

Workflow for Computational Analysis:

G Computational Workflow A Molecule Structure Input B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D HOMO/LUMO Analysis B->D E Molecular Electrostatic Potential (MEP) Calculation B->E F Analysis of Electronic Properties D->F E->F G Generic Phosphine-Catalyzed Reaction Phosphine R₃P Substrate Substrate (A=B) Phosphine->Substrate Nucleophilic Attack Intermediate [R₃P-A-B]⁻ Zwitterion Substrate->Intermediate Electrophile Electrophile (E⁺) Intermediate->Electrophile Reaction Product Product (E-A-B) Electrophile->Product Catalyst_Regen R₃P (regenerated) Product->Catalyst_Regen Catalyst Regeneration

References

A Comparative Guide to Commercially Available Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Phosphine Ligands

The efficacy of a phosphine ligand in a cross-coupling reaction is intrinsically linked to its electronic and steric properties. Bulky, electron-rich ligands are generally favored as they facilitate the crucial steps of the catalytic cycle: oxidative addition and reductive elimination. The following table summarizes the performance of several commercially available phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, based on data from various studies.

LigandReaction TypeSubstratesCatalyst Loading (mol%)SolventBaseTemp (°C)Yield (%)Reference
XPhos Buchwald-Hartwig AminationAryl HalidesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSuperior to BINAP and DPEphos[1]
RuPhos Buchwald-Hartwig AminationAryl HalidesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Catalytic Activity[1]
BrettPhos Buchwald-Hartwig AminationAryl HalidesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Catalytic Activity[1]
NIXANTPHOS Buchwald-Hartwig AminationUnactivated Aryl Chlorides0.05Not SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[2]
Xantphos Buchwald-Hartwig Amination6-Bromoflavone and ArylaminesNot SpecifiedTolueneCs₂CO₃1108 - 95[3]
Biaryl Phosphacycles (e.g., Phobane-based) Suzuki-MiyauraAryl Bromides/Chlorides2THFKOH25 (RT)88 - 100[4][5]
Triphenylphosphine (PPh₃) SonogashiraIodobenzene and Phenylacetylene2THFTriethylamine25 (RT)97
Triphenylphosphine (PPh₃) SonogashiraAryl Halides and Phenylacetylene0.1 - 2DMACsOAc12035 - 97[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other cross-coupling reactions with appropriate modifications to the coupling partners, catalyst system, and reaction conditions.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand.

  • Reagent Addition: Add the aryl halide, the boronic acid derivative, and the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, dioxane, THF).

  • Reaction Execution: Stir the reaction mixture at the specified temperature (from room temperature to reflux) for the required duration.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows and Mechanisms

To further elucidate the processes involved in these catalytic reactions, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow for Cross-Coupling A Reaction Setup (Inert Atmosphere) B Add Pd Source & Phosphine Ligand A->B C Add Aryl Halide, Coupling Partner & Base B->C D Add Anhydrous Solvent C->D E Heat and Stir D->E F Monitor Reaction (TLC, GC, LC-MS) E->F G Work-up (Quench, Extract) F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization H->I

A general experimental workflow for a cross-coupling reaction.

G cluster_cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling A Pd(0)L (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L) A->B Ar-X C Transmetalation Ar-Pd(II)-R(L) B->C R-B(OR)₂ D Reductive Elimination C->D D->A E Ar-R (Product) D->E

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Reaction Kinetics of Triallylphosphine as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall kinetics of a chemical transformation. While ligands such as triphenylphosphine and bulky biarylphosphines have been extensively studied, triallylphosphine remains a less explored option. This guide provides a comparative analysis of this compound's potential role in reaction kinetics, contrasting its expected properties with well-established phosphine ligands. This document is intended to serve as a foundational resource for researchers looking to explore the catalytic applications of this compound, offering theoretical comparisons and detailed experimental protocols to facilitate their investigations.

The Role of Phosphine Ligands in Catalysis

Phosphine ligands (PR₃) are fundamental in homogeneous catalysis, primarily due to their ability to modulate the electronic and steric environment of a metal center. These properties directly influence the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.[1][2]

  • Electronic Effects: The electron-donating or -withdrawing nature of a phosphine ligand affects the electron density at the metal center. Electron-rich phosphines generally accelerate the oxidative addition step.[2] The electronic properties of phosphines can be indirectly measured by parameters like the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequency of a [LNi(CO)₃] complex. A lower TEP value indicates a more electron-donating ligand.[1]

  • Steric Effects: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle (θ), influences the coordination number of the metal, the stability of intermediates, and the rate of reductive elimination.[1][3] Bulkier ligands can promote reductive elimination, a crucial step for product formation and catalyst turnover.[4]

This compound: A Profile

Expected Properties of this compound:

  • Electronic Properties: As a trialkylphosphine, this compound is expected to be a strong electron donor, more so than common triarylphosphines like triphenylphosphine (PPh₃).[1] This is due to the electron-releasing nature of the sp³-hybridized carbon atoms bonded to the phosphorus. The presence of the allyl double bond might slightly modulate its electronic character compared to a simple trialkylphosphine like triethylphosphine, but the overall strong donor character should be maintained.

  • Steric Properties: The allyl groups are relatively small and flexible. Therefore, this compound is expected to have a smaller Tolman cone angle compared to bulky trialkylphosphines like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃). Its steric profile is likely to be comparable to or slightly larger than that of smaller trialkylphosphines like trimethylphosphine (PMe₃).

The combination of strong electron-donating character and modest steric bulk suggests that this compound could be effective in catalytic reactions where facile oxidative addition is desired, without the significant steric hindrance that can sometimes impede substrate coordination.

Comparative Data of Common Phosphine Ligands

To provide a framework for comparison, the following table summarizes the electronic and steric parameters of several well-characterized phosphine ligands. Researchers can use this data as a benchmark when evaluating the performance of this compound.

LigandTypeTolman Cone Angle (θ) [°]pKa (of conjugate acid)Key Characteristics
This compound (Predicted) Trialkyl~120-135~7-9Strong electron donor, moderate steric bulk
Triphenylphosphine (PPh₃) Triaryl1452.73Moderate electron donor, moderate steric bulk, air-stable
Tricyclohexylphosphine (PCy₃) Trialkyl1709.70Very strong electron donor, very bulky
Tri-tert-butylphosphine (P(t-Bu)₃) Trialkyl18211.4Extremely strong electron donor, extremely bulky
Trimethylphosphine (PMe₃) Trialkyl1188.65Strong electron donor, small steric bulk

Note: The values for this compound are estimations based on the properties of similar trialkylphosphines and are intended to guide initial experimental design.

Experimental Protocols for Kinetic Analysis

To objectively assess the performance of this compound in comparison to other ligands, detailed kinetic studies are essential. The following are generalized protocols for monitoring the kinetics of common palladium-catalyzed cross-coupling reactions. These can be adapted to incorporate this compound as the ligand of interest.

General Considerations for Kinetic Experiments:
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent oxidation of the phosphine ligand and the palladium(0) catalyst.[5]

  • Anhydrous and degassed solvents are crucial for reproducibility.[5]

  • Reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy, using an internal standard for quantification.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction

This protocol is adapted from general procedures for Suzuki-Miyaura reactions.[6][7]

Reaction: Aryl halide + Arylboronic acid → Biaryl

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., this compound, PPh₃ for comparison)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane/Water mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., 1 mol%), the phosphine ligand (e.g., 2-4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Start stirring and begin timing the reaction.

  • At specified time intervals, withdraw an aliquot of the reaction mixture via syringe and quench it by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel.

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and the starting aryl halide over time.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Protocol 2: Kinetic Analysis of a Heck Coupling Reaction

This protocol is based on established methods for Heck reactions.[4][8]

Reaction: Aryl halide + Alkene → Substituted Alkene

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., this compound, PPh₃ for comparison)

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Base (e.g., Triethylamine, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Internal standard (e.g., biphenyl)

Procedure:

  • In a Schlenk tube, dissolve the palladium precursor (e.g., 1 mol%) and the phosphine ligand (e.g., 2-4 mol%) in the chosen solvent.

  • Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (1.5 mmol), and the internal standard.

  • Seal the tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100-120 °C).

  • At various time points, remove the tube from the heat, cool it rapidly, and take an aliquot for analysis.

  • Prepare the aliquot for GC or HPLC analysis by diluting and filtering.

  • Determine the product and starting material concentrations to calculate the reaction rate.

Protocol 3: Kinetic Analysis of a Buchwald-Hartwig Amination Reaction

This protocol is a generalized procedure for the Buchwald-Hartwig amination.[9][10]

Reaction: Aryl halide + Amine → Arylamine

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., this compound, a bulky biarylphosphine for comparison)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Internal standard (e.g., mesitylene)

Procedure:

  • In a glovebox, charge a vial with the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), the base (1.4 mmol), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the internal standard.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and place it in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by taking aliquots at regular intervals, quenching with water, extracting with an organic solvent, and analyzing by GC or HPLC.

  • Plot the data to determine the kinetic profile of the reaction.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms is crucial for interpreting kinetic data. The following diagrams, generated using Graphviz, illustrate a generic catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow for kinetic analysis.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange / Transmetalation Ligand Exchange / Transmetalation Ar-Pd(II)-X(L2)->Ligand Exchange / Transmetalation R-M' Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ligand Exchange / Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis Add Catalyst Add Catalyst Add Ligand Add Ligand Add Catalyst->Add Ligand Add Reactants Add Reactants Add Ligand->Add Reactants Add Base & Solvent Add Base & Solvent Add Reactants->Add Base & Solvent Heat to Temp Heat to Temp Add Base & Solvent->Heat to Temp Take Aliquots Take Aliquots Heat to Temp->Take Aliquots Quench Reaction Quench Reaction Take Aliquots->Quench Reaction GC/HPLC Analysis GC/HPLC Analysis Quench Reaction->GC/HPLC Analysis Plot Data Plot Data GC/HPLC Analysis->Plot Data Determine Rate Determine Rate Plot Data->Determine Rate

Caption: A typical experimental workflow for kinetic analysis of a catalytic reaction.

Conclusion

While direct comparative kinetic data for this compound is not extensively available, its structural characteristics as a trialkylphosphine suggest it possesses strong electron-donating properties and moderate steric bulk. These features make it a promising candidate for a variety of palladium-catalyzed cross-coupling reactions. By utilizing the provided experimental protocols, researchers can systematically evaluate the performance of this compound against established ligands. Such studies will not only elucidate the catalytic potential of this compound but also contribute to a deeper understanding of ligand effects in reaction kinetics, ultimately enabling the development of more efficient and selective catalytic systems.

References

Quantitative Analysis of Triallylphosphine in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of triallylphosphine in complex reaction mixtures, this guide provides a comparative overview of two primary analytical techniques: Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). This document outlines detailed experimental protocols, presents data in structured comparison tables, and includes visualizations to aid in methodological selection and implementation.

Comparison of Analytical Methods

Two principal methods are highly effective for the quantitative analysis of this compound: q³¹P NMR and GC-FID. The choice between these techniques will depend on factors such as the required level of precision, sample throughput, and the availability of instrumentation.

FeatureQuantitative ³¹P NMR (q³¹P NMR)Gas Chromatography (GC-FID)
Principle Direct detection and quantification of the ³¹P nucleus. The signal intensity is directly proportional to the number of phosphorus atoms.Separation of volatile components in a mixture followed by detection using a flame ionization detector.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard. Minimal sample manipulation is required.May require dilution and the addition of an internal standard. Derivatization is generally not necessary for the volatile this compound.
Selectivity Highly selective for phosphorus-containing compounds, minimizing interference from other components in the reaction mixture.Good selectivity based on chromatographic separation, but potential for co-elution with other volatile components.
Sensitivity Generally lower than GC-FID, typically in the millimolar (mM) concentration range.High sensitivity, capable of detecting compounds in the micromolar (µM) to parts-per-million (ppm) range.
Analysis Time Relatively fast, with typical acquisition times ranging from a few minutes to an hour per sample.Longer analysis time per sample due to chromatographic run times, typically 15-30 minutes.
Quantification Absolute quantification can be achieved using a certified internal standard.Requires calibration with a standard curve of known this compound concentrations.
Instrumentation Requires access to an NMR spectrometer.Requires a Gas Chromatograph with a Flame Ionization Detector.
Advantages - High selectivity- Non-destructive- Simple sample preparation- Provides structural information- High sensitivity- Widely available instrumentation- Robust and reliable
Disadvantages - Lower sensitivity- Higher instrument cost- Potential for co-elution- Destructive technique- Requires calibration curves

Experimental Protocols

Below are detailed protocols for the quantitative analysis of this compound using both q³¹P NMR and GC-FID.

Quantitative ³¹P NMR Spectroscopy

Objective: To determine the concentration of this compound in a reaction mixture using q³¹P NMR with an internal standard.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Triphenyl phosphate, CAS 115-86-6)

  • This compound (for calibration, if necessary)

  • Reaction mixture sample

  • Volumetric flasks and pipettes

Procedure:

  • Internal Standard Stock Solution Preparation:

    • Accurately weigh a known amount of triphenyl phosphate (e.g., 50 mg) and dissolve it in a known volume of CDCl₃ (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately transfer a known volume or weight of the reaction mixture (e.g., 100 µL) into a clean vial.

    • Add a precise volume of the internal standard stock solution (e.g., 500 µL) to the vial.

    • Vortex the mixture to ensure homogeneity.

    • Transfer the final mixture to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard (a preliminary T₁ measurement is recommended for high accuracy; a conservative delay of 30-60 seconds is often sufficient for phosphines).

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

      • Spectral Width: Sufficient to cover the expected chemical shifts of this compound, its potential oxidation product (this compound oxide), and the internal standard. Trialkylphosphines typically appear in the -20 to -60 ppm range, while their oxides are found at higher chemical shifts. The exact chemical shift for this compound should be experimentally determined but is expected to be in this range.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the concentration of this compound using the following formula:

      Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * Cₛ

      Where:

      • Cₓ = Concentration of this compound

      • Iₓ = Integral of the this compound signal

      • Nₓ = Number of phosphorus atoms in this compound (1)

      • Nₛ = Number of phosphorus atoms in the internal standard (1 for triphenyl phosphate)

      • Iₛ = Integral of the internal standard signal

      • Mₛ = Molar mass of the internal standard

      • Mₓ = Molar mass of this compound

      • Cₛ = Concentration of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the concentration of this compound in a reaction mixture using GC-FID with an internal standard.

Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Capillary column suitable for the analysis of organophosphorus compounds (e.g., DB-5ms, HP-5, or equivalent).

  • High-purity gases (Helium or Nitrogen as carrier gas; Hydrogen and Air for FID).

  • Internal Standard (e.g., a long-chain alkane not present in the sample, such as dodecane, or another suitable stable compound with a distinct retention time).

  • This compound standard for calibration.

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate).

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Standard and Internal Standard Stock Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1000 ppm) in the chosen solvent.

    • Prepare a stock solution of the internal standard of known concentration (e.g., 1000 ppm) in the same solvent.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by diluting the this compound stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm).

    • Add a constant, known amount of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately dilute a known amount of the reaction mixture with the chosen solvent to bring the expected this compound concentration within the calibration range.

    • Add the same constant, known amount of the internal standard to the diluted sample.

  • GC-FID Analysis:

    • Inject the calibration standards and the prepared sample into the GC.

    • Typical GC Conditions (to be optimized):

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (split or splitless, depending on concentration)

      • Oven Temperature Program:

        • Initial Temperature: 60 °C (hold for 2 minutes)

        • Ramp: 10 °C/min to 250 °C

        • Final Hold: 5 minutes

      • Detector Temperature: 280 °C

      • Carrier Gas Flow Rate: 1-2 mL/min

  • Data Analysis and Quantification:

    • Identify the peaks for this compound and the internal standard based on their retention times.

    • For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of this compound.

    • Calculate the peak area ratio for the sample and determine the concentration of this compound using the calibration curve.

Visualizations

The following diagrams illustrate the workflows for the quantitative analysis of this compound and a decision-making process for selecting the appropriate analytical method.

Quantitative_Analysis_Workflow General Workflow for Quantitative Analysis of this compound cluster_sample_prep Sample Preparation cluster_qnmr q³¹P NMR Analysis cluster_gc GC-FID Analysis sample Reaction Mixture Sample add_is Add Internal Standard sample->add_is dissolve Dissolve/Dilute in Solvent add_is->dissolve acquire_nmr Acquire ³¹P NMR Spectrum dissolve->acquire_nmr NMR Path inject_gc Inject into GC dissolve->inject_gc GC Path process_nmr Process Spectrum (Phase, Baseline) acquire_nmr->process_nmr integrate_nmr Integrate Signals process_nmr->integrate_nmr calculate_nmr Calculate Concentration integrate_nmr->calculate_nmr result Quantitative Result calculate_nmr->result separate_gc Chromatographic Separation inject_gc->separate_gc detect_fid FID Detection separate_gc->detect_fid integrate_gc Integrate Peaks detect_fid->integrate_gc calibrate_gc Quantify using Calibration Curve integrate_gc->calibrate_gc calibrate_gc->result

Caption: Workflow for this compound Analysis.

Method_Selection_Flowchart Decision Flowchart for Method Selection start Start: Need to Quantify this compound concentration Expected Concentration Range? start->concentration selectivity High Matrix Complexity? concentration->selectivity High (mM) gcfid Use GC-FID concentration->gcfid Low (µM-ppm) throughput High Sample Throughput Needed? selectivity->throughput No qnmr Use q³¹P NMR selectivity->qnmr Yes throughput->qnmr No throughput->gcfid Yes

A Comparative Guide to Triallylphosphine and Tri-tert-butylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry and catalysis, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. These ligands play a pivotal role in tuning the electronic and steric properties of metal catalysts, thereby influencing their activity. This guide provides a comparative analysis of two monodentate phosphine ligands: Triallylphosphine and Tri-tert-butylphosphine. While Tri-tert-butylphosphine is a well-established and extensively studied ligand, particularly in palladium-catalyzed cross-coupling reactions, literature on the catalytic applications of this compound is notably scarce. This comparison, therefore, draws upon the wealth of data available for Tri-tert-butylphosphine and offers a theoretical and inferred perspective on the potential properties and performance of this compound.

General Properties and Structure

PropertyThis compoundTri-tert-butylphosphine
Chemical Formula C₉H₁₅PC₁₂H₂₇P
Molar Mass 154.19 g/mol 202.32 g/mol
Structure this compound structureTri-tert-butylphosphine structure
Physical State LiquidColorless liquid or low-melting solid[1]

Steric and Electronic Properties: A Comparative Overview

The performance of a phosphine ligand is intrinsically linked to its steric bulk and electronic character.

Tri-tert-butylphosphine is renowned for its significant steric hindrance and strong electron-donating nature.[2][3] The bulky tert-butyl groups create a large steric footprint around the metal center, which is quantified by its Tolman cone angle of 182°. This steric bulk promotes the reductive elimination step in catalytic cycles and can help stabilize monoligated palladium species, which are often the active catalytic species.[2][4] Electronically, the alkyl groups are strong σ-donors, increasing the electron density on the metal center. This enhanced electron density facilitates the oxidative addition step, particularly with less reactive substrates like aryl chlorides.[3]

From an electronic standpoint, the allyl groups introduce π-systems in proximity to the phosphorus atom. While alkyl groups are purely σ-donating, the vinyl groups within the allyl substituents can exhibit π-accepting properties. This could potentially modulate the overall electron-donating ability of the phosphine, making it a weaker σ-donor compared to Tri-tert-butylphosphine. The interplay of these steric and electronic differences would likely result in distinct catalytic activities.

Performance in Catalysis: A Data-Driven Comparison (with limitations)

Due to the lack of available experimental data for this compound in common catalytic reactions, a direct quantitative comparison of performance metrics like yield and turnover number is not possible. The following discussion is based on the extensive body of work on Tri-tert-butylphosphine and a theoretical consideration of this compound's potential behavior.

Tri-tert-butylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

Tri-tert-butylphosphine has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Its utility is particularly pronounced in reactions involving challenging substrates.

Table 1: Performance of Tri-tert-butylphosphine in Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl ChlorideArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃Dioxane802498Fu, G. C., et al. Angew. Chem. Int. Ed.1998 , 37, 3387-3389.
2-ChlorotoluenePhenylboronic acidPd(OAc)₂ / P(t-Bu)₃Toluene100395Littke, A. F., et al. J. Am. Chem. Soc.2000 , 122, 4020-4028.
4-Chloroanisole4-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃Dioxane801299Wolfe, J. P., et al. J. Am. Chem. Soc.1999 , 121, 9550-9561.

Note: The data presented above is a summary from various literature sources and serves to illustrate the high efficiency of Tri-tert-butylphosphine. Direct comparison between entries may not be appropriate due to variations in specific reaction conditions.

This compound in Catalysis: A Frontier to be Explored

A thorough search of the scientific literature reveals a significant gap in the application of this compound as a ligand in mainstream catalytic cross-coupling reactions. While patents mention allyl phosphine complexes of palladium, their performance data in specific, well-defined catalytic cycles is not provided.[5] The presence of the reactive allyl groups may introduce complexities, such as the potential for side reactions or catalyst inhibition, that have limited its exploration and adoption.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for bulky phosphine ligands. This protocol would be a starting point for evaluating and comparing the performance of both this compound and Tri-tert-butylphosphine.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol % Pd) and the phosphine ligand (0.04 mmol, 4 mol %) are then added under the inert atmosphere. The solvent (e.g., anhydrous dioxane, 5 mL) is added, and the mixture is stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the phosphine ligand exerts its influence.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

Tri-tert-butylphosphine stands as a powerful and versatile ligand in palladium-catalyzed cross-coupling reactions, valued for its steric bulk and strong electron-donating properties that enable the activation of challenging substrates. In stark contrast, this compound remains largely unexplored in this context. Based on fundamental chemical principles, it is predicted to be less sterically hindered and potentially a weaker σ-donor than its tert-butyl counterpart. The presence of reactive allyl moieties may also introduce additional reaction pathways or deactivation mechanisms.

The significant lack of experimental data for this compound presents a clear opportunity for future research. A systematic investigation into its synthesis, stability, and performance in various catalytic systems would be a valuable contribution to the field of ligand design and catalysis. Such studies would definitively place this compound on the map of phosphine ligands and potentially uncover novel reactivity. Until then, for reactions requiring a bulky, electron-rich monodentate phosphine ligand, Tri-tert-butylphosphine remains a highly reliable and well-documented choice.

References

Safety Operating Guide

Safe Disposal of Triallylphosphine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Triallylphosphine is a pyrophoric and reactive organophosphorus compound. The following procedures are based on general best practices for the safe handling and disposal of pyrophoric reagents. No specific, validated quenching protocol for this compound has been found in the reviewed literature. Therefore, it is imperative to perform a thorough risk assessment, conduct the procedure on a small scale initially in a controlled environment, and have appropriate emergency preparedness measures in place. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable, controlled environment.

Essential Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Chemical-resistant gloves (ensure compatibility with this compound and solvents)

  • Fire-retardant footwear

Required Engineering Controls:

  • All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as possible.

  • Work must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box.

  • An operational safety shower and eyewash station must be readily accessible.

  • A Class D fire extinguisher (for combustible metals) or powdered lime/sand should be immediately available for fire suppression.

Step-by-Step Disposal Protocol: Quenching of this compound

This procedure is designed for the neutralization of small quantities of residual this compound. For the disposal of bulk quantities, contact your institution's EHS department.

Experimental Protocol:

  • Preparation and Inert Atmosphere:

    • Ensure the flask containing the this compound residue is securely clamped within the chemical fume hood.

    • Purge the flask and all glassware to be used with a steady stream of inert gas (nitrogen or argon) to displace all air and moisture. Maintain a positive pressure of inert gas throughout the procedure, vented through a bubbler.

  • Dilution:

    • Under the inert atmosphere, add a dry, non-reactive solvent to the flask to dilute the this compound residue. Suitable solvents include heptane or toluene. The goal is to achieve a dilute solution, typically less than 5% by weight, to better control the reaction rate and dissipate heat.

  • Cooling:

    • Place the flask in a secondary container and create an ice/water or dry ice/isopropanol bath around it to maintain a low temperature during the quenching process.

  • Quenching - Stepwise Addition of Reagents:

    • Step 4a: Isopropanol Addition: Slowly add dry isopropanol dropwise to the cooled, stirred solution of this compound. The addition should be done via a syringe or dropping funnel at a rate that allows for controlled gas evolution and prevents a rapid temperature increase. Continue the slow addition until the initial vigorous reaction subsides.

    • Step 4b: Methanol Addition: Once the reaction with isopropanol has ceased, slowly add dry methanol dropwise. Methanol is more reactive and will help to ensure the complete reaction of any remaining this compound.

    • Step 4c: Water Addition: After the reaction with methanol is complete, very cautiously add water dropwise to the reaction mixture. This final step will hydrolyze any remaining reactive species.

  • Neutralization and Waste Collection:

    • Once the addition of water is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature while still under an inert atmosphere and with continued stirring.

    • The resulting solution should be neutralized with a weak acid (e.g., citric acid) if necessary, and then transferred to a properly labeled hazardous waste container.

  • Decontamination of Glassware:

    • All glassware that has been in contact with this compound must be decontaminated.

    • Rinse the glassware multiple times with a small amount of an inert solvent (e.g., toluene or heptane). This rinsate must be treated as hazardous waste and quenched following the procedure above.

    • After the initial solvent rinse, the glassware can be further rinsed with isopropanol, followed by methanol, and then water. All rinsates should be collected as hazardous waste.

Data Presentation

ParameterRecommended Value/Procedure
Working Atmosphere Inert Gas (Nitrogen or Argon)
Dilution Solvent Dry, non-reactive solvent (e.g., Heptane, Toluene)
Concentration for Quenching < 5% by weight
Cooling Method Ice/water bath or Dry ice/isopropanol bath
Quenching Reagents 1. Dry Isopropanol (slow, dropwise addition) 2. Dry Methanol (slow, dropwise addition) 3. Water (slow, dropwise addition)
Waste Handling Collect all quenched solutions and rinsates in a labeled hazardous waste container.

Logical Workflow for this compound Disposal

Triallylphosphine_Disposal_Workflow cluster_prep Preparation cluster_quench Quenching cluster_final Final Steps start Start: this compound Residue inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm dilute Dilute with Dry, Non-Reactive Solvent (e.g., Heptane) to <5% inert_atm->dilute cool Cool Reaction Vessel (Ice or Dry Ice Bath) dilute->cool add_ipa Slowly Add Dry Isopropanol cool->add_ipa add_meoh Slowly Add Dry Methanol add_ipa->add_meoh After reaction subsides add_h2o Slowly Add Water add_meoh->add_h2o After reaction subsides warm Warm to Room Temperature add_h2o->warm neutralize Neutralize if Necessary warm->neutralize waste Collect as Hazardous Waste neutralize->waste decontaminate Decontaminate Glassware waste->decontaminate end_proc End of Procedure decontaminate->end_proc

Caption: Logical workflow for the safe quenching and disposal of this compound.

Personal protective equipment for handling Triallylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Triallylphosphine

This guide provides critical safety, operational, and disposal information for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is paramount to safely handle this compound. The following table summarizes the required PPE based on available safety data.

PPE CategorySpecificationsCompliance Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.Follow manufacturer's specifications for the specific clothing and gloves.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.NIOSH (US) or equivalent[1]
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chem Handle this compound prep_workspace->handle_chem cleanup_decon Decontaminate Workspace handle_chem->cleanup_decon emergency_spill Spill handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Safe Handling Workflow for this compound
Step-by-Step Handling Protocol

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure all necessary PPE is available and in good condition.

    • Don the appropriate PPE as specified in the table above.

    • Prepare a well-ventilated workspace. A fume hood is highly recommended.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling :

    • Handle this compound in a well-ventilated area.[1]

    • Avoid the formation of dust, and avoid breathing any mist, gas, or vapors.[1]

    • Prevent contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1]

  • Storage :

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Disposal :

    • All waste materials, including empty containers and contaminated items, should be collected and disposed of in accordance with local, state, and federal regulations.[2]

    • Do not allow the chemical to enter drains, as it can be harmful to aquatic life.[3]

    • Consult with your institution's environmental health and safety department for specific disposal procedures.

Emergency Plan: Spills and Exposure

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate : Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Ventilate : Ensure adequate ventilation.

  • Ignition Sources : Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[1]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup :

    • Wear appropriate PPE, including chemical-impermeable gloves and a full-face respirator if necessary.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Firefighter Protection : Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triallylphosphine
Reactant of Route 2
Triallylphosphine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.